3-Mercaptopropanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSSLVZXJBVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051836 | |
| Record name | 3-Mercapto-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Mercapto-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19913 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19721-22-3, 63947-56-8 | |
| Record name | 3-Mercapto-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19721-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Mercaptopropanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Mercaptopropanol (CAS: 19721-22-3), a versatile bifunctional molecule with significant applications in organic synthesis, materials science, and as a key building block in the development of therapeutic agents. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications, with a particular focus on its role in the synthesis of matrix metalloproteinase (MMP) inhibitors.
Properties of this compound
This compound, also known as 3-sulfanylpropan-1-ol, is a colorless liquid characterized by a strong, unpleasant odor typical of mercaptans.[1][2] Its bifunctionality, possessing both a hydroxyl and a thiol group, makes it a valuable reagent in a variety of chemical transformations.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈OS | [1][3] |
| Molecular Weight | 92.16 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Strong, unpleasant | [1] |
| Boiling Point | 186.2 °C at 760 mmHg | [1] |
| 81-82 °C at 10 mmHg | [3] | |
| Density | 1.067 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.495 | [3] |
| Flash Point | 85 °C (185 °F) | [4] |
| Solubility | Soluble in water | [1] |
| pKa | 10.05 ± 0.10 (Predicted) | [1] |
| Vapor Pressure | 0.188 mmHg at 25 °C | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common methods involve the anti-Markovnikov addition of a thiol equivalent to allyl alcohol or the reaction of 3-chloro-1-propanol (B141029) with a sulfur nucleophile.
Synthesis from Allyl Alcohol via Thioacetate Intermediate
This two-step method provides a high-yield route to this compound, avoiding the use of pyrophoric reagents like lithium aluminum hydride.[1] The overall process involves the radical addition of thioacetic acid to allyl alcohol, followed by hydrolysis of the resulting thioacetate.
References
- 1. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]
- 4. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Mercaptopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropanol (CAS No. 19721-22-3), also known as 3-sulfanylpropan-1-ol, is a bifunctional organic compound containing both a primary alcohol and a primary thiol functional group.[1] This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and materials science.[1][2] Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, has led to its extensive use in surface modification, nanotechnology, and the development of biosensors.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a key application in the formation of SAMs.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈OS | [1] |
| Molecular Weight | 92.16 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Strong, unpleasant | [1] |
| Density | 1.067 g/mL at 20 °C | [2] |
| Boiling Point | 81-82 °C at 10 mmHg | [2] |
| Refractive Index (n20/D) | 1.495 | [2] |
| Flash Point | 85 °C (185 °F) | [2] |
| Vapor Pressure | 0.188 mmHg at 25 °C | [2] |
| pKa | 10.05 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Data available, provides structural confirmation. |
| ¹³C NMR | Data available for structural elucidation. |
| IR Spectroscopy | Characteristic peaks for O-H and S-H stretching. |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |
Experimental Protocols
This section details generalized experimental methodologies for the determination of key physicochemical properties and a common application of this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of liquid.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Fill the small test tube with approximately 0.5 mL of this compound.
-
Place the capillary tube, sealed end up, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the assembly in the Thiele tube filled with heating oil, making sure the liquid level is above the sample but below the opening of the test tube.[4]
-
Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] Record this temperature.
Determination of Density using a Digital Density Meter (ASTM D4052)
This method provides a precise and rapid determination of liquid density.[5][6][7]
Apparatus:
-
Digital density meter with an oscillating U-tube.[8]
-
Syringe or automated sampler for sample injection.
-
Thermostatically controlled bath to maintain the measurement temperature.
Procedure:
-
Calibrate the digital density meter with two reference standards (e.g., dry air and distilled water) at the desired temperature.
-
Ensure the oscillating U-tube is clean and dry.
-
Introduce a small volume of this compound (typically 0.7-1.0 mL) into the U-tube, ensuring there are no air bubbles.[6][8]
-
Allow the sample to thermally equilibrate to the set temperature.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[8]
-
The density is then calculated by the instrument based on the calibration data.[8]
-
Record the density value at the specified temperature.
Determination of Refractive Index using an Abbe Refractometer
This is a standard method for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer and the light source.
-
Connect the refractometer to the constant temperature water bath set to the desired temperature (e.g., 20 °C). Allow the prisms to equilibrate.
-
Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and a soft lens tissue.
-
Place a few drops of this compound onto the surface of the refracting prism.
-
Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is observed, adjust the chromaticity screw to eliminate it.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly after the measurement.
Formation of Self-Assembled Monolayers (SAMs) on a Gold Substrate
This protocol describes a common application of this compound in surface modification.[9][10]
Materials and Equipment:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Absolute ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED
-
Deionized water
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.
-
-
Monolayer Assembly:
-
Post-Assembly Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[9]
-
For improved cleanliness, the substrate can be sonicated in fresh ethanol for 1-3 minutes.[9][10]
-
Dry the substrate again under a stream of nitrogen gas.
-
The functionalized substrate is now ready for characterization or further use.
-
Synthesis of this compound
A common laboratory synthesis of this compound involves the reduction of 3-mercaptopropionic acid or its esters.[1] The following diagram illustrates a representative synthetic pathway.
Conclusion
This compound is a versatile chemical with well-defined physicochemical properties. Its bifunctional nature makes it an important building block in various synthetic applications. The protocols provided herein offer standardized methods for the determination of its key properties and for its application in forming self-assembled monolayers, a cornerstone technique in surface science and nanotechnology. Understanding these fundamental properties and experimental procedures is crucial for the effective utilization of this compound in research, development, and various industrial applications.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 19721-22-3,3-MERCAPTO-1-PROPANOL | lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. store.astm.org [store.astm.org]
- 6. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. if.tugraz.at [if.tugraz.at]
3-Mercaptopropanol IUPAC name and CAS number
An In-depth Technical Guide to 3-Mercaptopropanol
This technical guide provides comprehensive information on this compound, including its chemical identifiers, a detailed experimental protocol for its synthesis, and a logical workflow for one of its key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Chemical Identifiers
This compound is a versatile chemical reagent with dual functionality, owing to the presence of both a thiol and a hydroxyl group.[1] Its official IUPAC name is 3-sulfanylpropan-1-ol.[2][3][4] The compound is registered under the CAS number 19721-22-3.[2][3][4]
| Identifier | Value |
| IUPAC Name | 3-sulfanylpropan-1-ol |
| CAS Number | 19721-22-3 |
| Molecular Formula | C3H8OS |
| Molecular Weight | 92.16 g/mol |
| Synonyms | 3-Mercapto-1-propanol, 3-Hydroxypropanethiol, 3-Hydroxypropyl mercaptan |
Application Workflow: Formation of a Self-Assembled Monolayer (SAM)
This compound is frequently utilized in the formation of hydrophilic self-assembled monolayers (SAMs) on gold surfaces.[1] The thiol group exhibits a strong affinity for gold, facilitating the formation of a stable, organized monolayer. The exposed hydroxyl groups render the surface hydrophilic, which is advantageous for various applications, including biosensing and biocompatible coatings. The following diagram illustrates the workflow for the formation of a this compound SAM on a gold substrate.
Caption: Workflow for the formation of a this compound self-assembled monolayer.
Experimental Protocol: Synthesis of this compound
The following protocol details a potential synthetic route to this compound. This method involves the reaction of 3-chloro-1-propanol (B141029) with sodium hydrosulfide (B80085).
Materials:
-
3-chloro-1-propanol
-
Sodium hydrosulfide (NaSH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and deionized water (e.g., a 1:1 ratio).
-
Addition of Reactant: While stirring, slowly add 3-chloro-1-propanol (1.0 equivalent) to the sodium hydrosulfide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 1 M hydrochloric acid until a neutral pH is achieved.
-
Remove the ethanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Filtration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide (B99878) gas upon acidification. 3-chloro-1-propanol is an irritant. Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Synthesis of 3-Mercaptopropanol from Allyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary method for the synthesis of 3-mercaptopropanol from allyl alcohol. The core of this process involves a two-step reaction sequence: the anti-Markovnikov addition of a thiol precursor to allyl alcohol, followed by a hydrolysis step to yield the final product. This approach is advantageous as it avoids the use of pyrophoric reagents like lithium aluminum hydride.[1]
Reaction Pathway and Mechanism
The synthesis proceeds via an initial free-radical addition of thioacetic acid to allyl alcohol. This reaction is regioselective, yielding the anti-Markovnikov product, S-(3-hydroxypropyl) thioacetate (B1230152). The subsequent hydrolysis of this intermediate removes the acetyl group, affording the desired this compound. Free-radical additions to alkenes are known to favor the anti-Markovnikov product, a phenomenon sometimes referred to as the "peroxide effect".[2] The reaction mechanism involves the initiation of a free radical, which then adds to the less substituted carbon of the alkene double bond.[2][3]
Reaction Scheme:
The overall chemical transformation can be summarized as follows:
Caption: Two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from documented procedures for the synthesis of this compound.[1]
Synthesis of S-(3-hydroxypropyl) thioacetate (Intermediate)
This procedure outlines the addition of thioacetic acid to allyl alcohol.
Materials:
-
Allyl alcohol
-
Thioacetic acid
-
Chloroform (or other suitable solvent)
-
Nitrogen or other inert gas
Procedure:
-
A reaction flask is charged with allyl alcohol and a solvent such as chloroform.
-
The flask is sealed, and the contents are heated to a temperature between 50°C and 60°C.
-
Thioacetic acid is added dropwise to the heated solution.
-
After the addition is complete, the reaction mixture is maintained at 50°C to 60°C for a period of 2 to 3 hours.
-
Upon completion of the reaction, the solvent and any remaining unreacted starting materials are removed by distillation under reduced pressure at 50°C.
-
The resulting product, S-(3-hydroxypropyl) thioacetate, is obtained as a faint yellow liquid.
Hydrolysis of S-(3-hydroxypropyl) thioacetate to this compound
This procedure describes the conversion of the intermediate to the final product via hydrolysis. Several hydrolysis agents can be employed.
Materials:
-
S-(3-hydroxypropyl) thioacetate
-
Methanol
-
Concentrated Hydrochloric Acid or Sulfuric Acid
Procedure:
-
The crude S-(3-hydroxypropyl) thioacetate is placed in a reaction flask.
-
Methanol is added as a solvent.
-
A catalytic amount of concentrated hydrochloric acid or sulfuric acid is added to the mixture.
-
The reaction is carried out at a temperature between 50°C and 60°C for 2 to 3 hours.
-
Following the reaction, the product is isolated and purified.
Materials:
-
S-(3-hydroxypropyl) thioacetate
-
Methanol
-
Hydrazine monohydrate or Aqueous Ammonia (B1221849)
Procedure:
-
The crude S-(3-hydroxypropyl) thioacetate is placed in a reaction flask.
-
Methanol is added as a solvent.
-
Hydrazine monohydrate or a 28% aqueous ammonia solution is added to the mixture.
-
The reaction is conducted at a temperature between 20°C and 30°C for 1 to 5 hours.
-
After the reaction is complete, the this compound is isolated and purified.
Data Presentation
The following tables summarize the quantitative data from various experimental runs for the synthesis of S-(3-hydroxypropyl) thioacetate.[1]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 | Example 6 |
| Allyl Alcohol (mmol) | 100 | 100 | 100 | 100 | 100 | 100 |
| Thioacetic Acid (mmol) | 110 | 105 | 105 | 105 | 110 | 105 |
| Solvent | Chloroform | Chloroform | Dichloromethane | Chloroform | None | Chloroform |
| Reaction Temp (°C) | 50-60 | 50-60 | 50-60 | 50-60 | 50-60 | 50-60 |
| Reaction Time (h) | 3 | 2 | 2 | 2 | 2 | 2 |
| Yield of Intermediate (%) | 91 | 93 | 96 | 90 | 85 | 94 |
Table 1: Synthesis of S-(3-hydroxypropyl) thioacetate under various conditions.
| Hydrolysis Agent | Reaction Temp (°C) | Reaction Time (h) |
| 35% Hydrochloric Acid | 50-60 | 2 |
| 98% Sulfuric Acid | 50-60 | 3 |
| Hydrazine Monohydrate | 20-30 | 1 |
| 28% Aqueous Ammonia | 20-30 | 5 |
Table 2: Conditions for the hydrolysis of S-(3-hydroxypropyl) thioacetate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway: Free Radical Addition
This diagram depicts the key steps in the free-radical addition of a thiol to allyl alcohol.
Caption: Mechanism of free-radical addition of a thiol to allyl alcohol.
References
An In-depth Technical Guide to the Applications of 3-Mercaptopropanol in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptopropanol is a versatile bifunctional molecule widely employed in organic synthesis. Its thiol and hydroxyl functionalities allow it to serve as a nucleophile, a building block for heterocycles, a traceless linker in solid-phase synthesis, and a chain transfer agent in polymerization reactions. This guide provides a comprehensive overview of its core applications, featuring detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.
Introduction
This compound (C₃H₈OS), a colorless liquid with a characteristic thiol odor, is a valuable reagent in the organic chemist's toolkit. Its structure, possessing both a primary thiol and a primary alcohol, allows for a diverse range of chemical transformations. The nucleophilic nature of the thiol group enables its participation in various carbon-sulfur bond-forming reactions, while the hydroxyl group can be involved in esterifications, etherifications, or serve as a handle for attachment to solid supports. This guide will delve into the key applications of this compound, providing practical information for its utilization in a laboratory setting.
Nucleophilic Reactions of this compound
The lone pair of electrons on the sulfur atom makes this compound an excellent nucleophile, readily participating in a variety of reactions.
Michael Addition
This compound can undergo a Michael or conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a reliable method for the formation of carbon-sulfur bonds.
Caption: General workflow for a Michael addition reaction.
Table 1: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
| Entry | α,β-Unsaturated Carbonyl | Thiol | Conditions | Time | Yield (%) |
| 1 | Methyl vinyl ketone | Thiophenol | Neat, 30 °C | 30 min | 93 |
| 2 | Methyl vinyl ketone | 4-Chlorothiophenol | Neat, 30 °C | 15 min | 98 |
| 3 | Methyl vinyl ketone | Benzylthiol | Neat, 30 °C | 45 min | 76 |
| 4 | 2-Cyclohexen-1-one | Thiophenol | [bmim]PF₆/H₂O, rt | 10 min | 95 |
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [1]
-
In a round-bottom flask, methyl vinyl ketone (70 mg, 1 mmol) and 4-methoxythiophenol (280 mg, 2 mmol) are mixed.
-
The mixture is stirred at 30 °C for 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is purified by column chromatography on silica (B1680970) gel to afford the Michael adduct.
Nucleophilic Substitution (Sₙ2) Reactions
This compound is an effective nucleophile in Sₙ2 reactions with alkyl halides, leading to the formation of thioethers. Benzyl (B1604629) and allyl halides are particularly reactive substrates.[2][3]
Caption: General workflow for an Sₙ2 reaction.
Table 2: Sₙ2 Reaction of Benzyl Halides with Nucleophiles
| Entry | Benzyl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl bromide | NaN₃ | DMF | rt | 12 | Benzyl azide | >95 |
| 2 | Benzyl tosylate | NaN₃ | DMF | rt | 2 | Benzyl azide | >95 |
| 3 | Benzyl bromide | NaI | Acetone | 50 | 4 | Benzyl iodide | 90 |
Experimental Protocol: Synthesis of 3-(Benzylthio)propan-1-ol
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
To this mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(benzylthio)propan-1-ol.
Ring Opening of Epoxides
This compound can act as a nucleophile to open epoxide rings, yielding β-hydroxy thioethers. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Experimental Protocol: Ring Opening of Styrene (B11656) Oxide [4]
-
In a round-bottom flask, dissolve styrene oxide (1.0 eq) in nitromethane.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the corresponding β-hydroxy thioether.
Synthesis of 1,3-Oxathianes
This compound is a key starting material for the synthesis of 1,3-oxathianes, which are six-membered heterocycles containing one oxygen and one sulfur atom. These are typically formed by the acid-catalyzed reaction of this compound with an aldehyde or ketone.
Caption: Synthesis of 1,3-oxathianes.
Table 3: Synthesis of 1,3-Oxathianes from this compound [5]
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Formaldehyde | H₂SO₄ | Water | rt | 85-92 |
| 2 | Formaldehyde | p-TsOH | Benzene (B151609) | Reflux | 14-66 |
| 3 | Formaldehyde | p-TsOH | Dichloromethane | Reflux | 14-66 |
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-1,3-oxathiane [5]
-
A mixture of this compound (1.0 eq), 4-nitrobenzaldehyde (B150856) (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene is refluxed with azeotropic removal of water.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
This compound as a Traceless Linker
In solid-phase synthesis, particularly of oligosaccharides, this compound can be used as a traceless linker.[6][7] The linker is attached to the solid support and the growing chain is synthesized on the hydroxyl group. The key advantage is that the linker can be cleaved under specific conditions, leaving no trace of itself on the final product. A common strategy involves photochemical cleavage.
Caption: Workflow of a traceless linker in solid-phase synthesis.
The linker is stable during the chemical and enzymatic glycosylation reactions but can be readily activated for cleavage.[6] This approach provides access to a variety of molecules that can be used as probes for carbohydrate-modifying enzymes.[6]
This compound as a Chain Transfer Agent
In radical polymerization, this compound can act as a chain transfer agent (CTA) to control the molecular weight of the resulting polymer.[8] The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one.
Caption: Mechanism of chain transfer in radical polymerization.
Table 4: Chain Transfer Constants (Ctr) of Various Thiols in Styrene Polymerization [8]
| Chain Transfer Agent | Ctr |
| 1-Dodecanethiol | 19 |
| tert-Dodecanethiol | 1.57 |
| Iso-octyl 3-mercaptopropionate (B1240610) | 13.0 |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is their use in the development of captopril (B1668294) analogs, which are angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[9] The mercapto group in these molecules is crucial for binding to the zinc ion in the active site of the ACE enzyme. The synthesis of captopril often involves the acylation of L-proline with a derivative of 3-mercapto-2-methylpropionic acid.[10][11]
Spectroscopic Data
The characterization of products derived from this compound relies on standard spectroscopic techniques.
1H NMR of this compound (CDCl₃):
-
δ 3.75 (t, 2H, -CH₂OH)
-
δ 2.63 (m, 2H, -CH₂SH)
-
δ 1.87 (m, 2H, -CH₂CH₂CH₂-)
-
δ 1.38 (t, 1H, -SH)
IR Spectroscopy: The IR spectrum of a product derived from this compound will show the disappearance of the S-H stretching band (around 2550 cm⁻¹) if the thiol has reacted. Characteristic bands for the newly formed functional groups will appear. For example, in a Michael adduct with a ketone, a C=O stretching band will be present around 1715 cm⁻¹.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis with a broad range of applications. Its dual functionality allows for its use in fundamental transformations such as nucleophilic additions and substitutions, as well as in more specialized applications like the synthesis of heterocycles, as a traceless linker, and as a chain transfer agent. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound as a traceless linker for chemical and enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - this compound as a Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides - Organic Letters - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
Spectroscopic Analysis of 3-Mercaptopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Mercaptopropanol. The information is presented to support research, development, and quality control activities where this compound is utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 (-CH₂OH) | ~3.72 | Triplet (t) | ~6.3 |
| H-2 (-CH₂-) | ~1.85 | Quintet | ~6.8 |
| H-3 (-CH₂SH) | ~2.55 | Triplet (t) | ~7.3 |
| -OH | Variable | Singlet (s) | - |
| -SH | ~1.35 | Triplet (t) | ~7.8 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 (-CH₂OH) | ~61.5 |
| C-2 (-CH₂-) | ~35.0 |
| C-3 (-CH₂SH) | ~22.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) and thiol (-SH) functional groups.[1]
IR Spectroscopic Data
The key absorption bands observed in the IR spectrum of this compound are detailed in the following table.
| Functional Group | Vibrational Mode | Absorption Range [cm⁻¹] | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |
| S-H (Thiol) | Stretching | 2550-2600 | Weak-Medium |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong |
Experimental Protocols
The following sections describe the general methodologies for acquiring NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A small amount of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial. The typical volume of solvent is 0.5-0.7 mL.
-
The solution is then transferred into a clean NMR tube to a height of approximately 4-5 cm.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Data Acquisition:
-
The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
The NMR spectrum is acquired using a standard pulse sequence. For routine spectra, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation:
-
A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The salt plate assembly containing the sample is placed in the sample holder of the IR spectrometer.
-
The IR spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the structure of this compound and highlights the protons and carbons that correspond to the NMR and IR data presented.
Caption: Molecular structure of this compound with NMR and IR correlations.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: General workflow for NMR and IR spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Mercaptopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptopropanol (3-MPO) is a versatile bifunctional molecule featuring both a thiol and a primary alcohol functional group. This unique structure makes it a valuable building block in various applications, including organic synthesis, materials science, and notably, in the pharmaceutical industry as a linker for drug conjugates and a component of drug delivery systems.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and drug development, ensuring optimal performance, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility profile of 3-MPO in various solvents and details its stability under different environmental conditions. It also includes detailed experimental protocols for assessing these properties and visual workflows to guide laboratory procedures.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a polar hydroxyl (-OH) group and a moderately polar thiol (-SH) group, connected by a short three-carbon alkyl chain. This combination allows for hydrogen bonding with polar solvents, while the alkyl chain provides some affinity for less polar environments.
Qualitative Solubility
Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of polar and moderately polar organic solvents.[2] Its solubility in nonpolar solvents is predicted to be lower.
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted/Reported Solubility (at 25 °C) | Rationale |
| Water | Polar Protic | Soluble[1] | The hydroxyl and thiol groups can form hydrogen bonds with water molecules. |
| Methanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Ethanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Miscible | Good solubility is expected due to its polar nature. |
| Acetone | Polar Aprotic | Miscible | Acetone's polarity allows for interaction with the polar groups of 3-MPO.[3] |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |
| Dichloromethane | Moderately Polar | Soluble | Expected to dissolve 3-MPO due to its ability to engage in dipole-dipole interactions. |
| Toluene (B28343) | Nonpolar (Aromatic) | Slightly Soluble | The nonpolar nature of toluene suggests lower solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[4][5] |
Effect of Temperature on Solubility
For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature. In the case of liquid-liquid miscibility, temperature can have a more complex effect, but for systems like this compound in polar solvents, miscibility is generally expected to remain high across a functional temperature range.
Stability Profile
The stability of this compound is primarily influenced by the reactivity of its thiol group. Thiols are susceptible to oxidation, which is the main degradation pathway.[6] This degradation can be accelerated by several factors, including pH, temperature, the presence of oxygen, and metal ions.
Degradation Pathways
The primary degradation pathway for this compound is the oxidation of the thiol group. This can lead to the formation of a disulfide dimer (3,3'-dithiodipropanol) and further oxidation to form sulfenic, sulfinic, and ultimately sulfonic acids.
Factors Affecting Stability
| Factor | Effect on Stability | Recommendation for Handling and Storage |
| pH | The rate of thiol oxidation is highly pH-dependent, with stability being greater in acidic conditions and significantly decreasing in alkaline environments.[7] | Maintain a neutral or slightly acidic pH for aqueous formulations. |
| Temperature | Higher temperatures generally increase the rate of chemical degradation. | Store at controlled room temperature or under refrigeration as recommended.[8] |
| Oxygen | The presence of oxygen is a key driver for the oxidative degradation of thiols. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Metal Ions | Transition metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols. | Use high-purity solvents and reagents, and consider the use of chelating agents like EDTA in formulations. |
| Light | Exposure to light, particularly UV radiation, can promote the photochemical degradation of thiols. | Protect from light by using amber-colored containers or by storing in the dark. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To rapidly assess the miscibility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene)
-
Small glass vials with caps
-
Vortex mixer
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry glass vial.
-
Add 1 mL of this compound to the same vial.
-
Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Let the mixture stand for at least 5 minutes and observe against a dark background.
-
Record the observation as "Miscible" (clear, single phase), "Partially Soluble" (cloudy or two phases with reduced volume of one), or "Insoluble" (two distinct, clear layers).[3]
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This helps in the development of stability-indicating analytical methods.[9][10][11]
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.[6]
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[6]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw an aliquot and dilute for analysis. A quenching agent (e.g., sodium bisulfite) may be necessary.[6]
-
-
Thermal Degradation:
-
Place a known amount of neat this compound in a vial.
-
Heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At specified time points, dissolve a sample in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualization of Workflows
Experimental Workflow for Solubility Determination
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. medcraveonline.com [medcraveonline.com]
Commercial Sources and Purity of 3-Mercaptopropanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropanol (also known as 3-sulfanylpropan-1-ol) is a versatile bifunctional molecule containing both a thiol and a primary alcohol functional group. This unique structure makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, the preparation of self-assembled monolayers on gold surfaces for biosensor applications, and as a component in polymer chemistry. For researchers and professionals in drug development, understanding the commercial availability and purity of this compound is critical for ensuring the reliability and reproducibility of their experimental results. This technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and the methodologies for the synthesis, purification, and purity analysis of this compound.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%. The method of analysis for purity is most commonly Gas Chromatography (GC). Below is a table summarizing the offerings from several major suppliers.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 95% | Not specified |
| TCI Chemicals | >97.0% | GC |
| Thermo Scientific | 97+% | Not specified |
| Jinan Finer Chemical Co., Ltd. | ≥99% | Not specified |
| Siwei Development Group Ltd. | 99% | Not specified |
| Wuhan Fortuna Chemical Co.,Ltd. | High Purity | Not specified |
| MOLBASE | 95%, 96%, 97%, 98%, 99% | Not specified |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.
Synthesis of this compound
There are several synthetic routes to produce this compound. Two of the most common methods are detailed below.
Method 1: From Allyl Alcohol and Thioacetic Acid
This two-step method involves the initial formation of S-(3-hydroxypropyl) thioacetate (B1230152), followed by hydrolysis to yield this compound. This process is advantageous as it avoids the use of highly pyrophoric reagents like lithium aluminum hydride.[1]
Experimental Protocol:
Step 1: Synthesis of S-(3-hydroxypropyl) thioacetate [1]
-
To a solution of allyl alcohol (1 equivalent) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758), add thioacetic acid (1.05-1.1 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, remove the solvent under reduced pressure to obtain crude S-(3-hydroxypropyl) thioacetate as a faint yellow liquid.
Step 2: Hydrolysis to this compound [1]
-
Dissolve the crude S-(3-hydroxypropyl) thioacetate from Step 1 in methanol (B129727).
-
Add a hydrolyzing agent. This can be an acid (e.g., sulfuric acid or hydrochloric acid, ~0.1 equivalents) or a base (e.g., hydrazine (B178648) monohydrate or aqueous ammonia, 1.1-2.5 equivalents).
-
Stir the reaction mixture at a temperature ranging from 20 °C to 60 °C for 1-5 hours, depending on the chosen reagent.
-
After the reaction is complete, neutralize the mixture if necessary.
-
Remove the methanol by distillation.
-
Add water to the residue and extract the product with an organic solvent such as chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Method 2: From 3-Chloro-1-propanol (B141029) and a Sulfur Source
This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol with a sulfur-containing nucleophile. Common sulfur sources include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Experimental Protocol (using Sodium Hydrosulfide):
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-chloro-1-propanol (1 equivalent) in a suitable solvent like water or a water/ethanol mixture.
-
Add an aqueous solution of sodium hydrosulfide (1.1-1.5 equivalents) dropwise to the solution of 3-chloro-1-propanol. The reaction is exothermic and the temperature should be controlled, typically by cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a neutral or slightly acidic pH. This step is crucial to protonate the thiolate intermediate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Caption: Common synthetic routes to this compound.
Purification of this compound
The primary method for purifying this compound is distillation under reduced pressure . This is necessary because this compound has a relatively high boiling point at atmospheric pressure (approximately 196-198 °C), and heating to this temperature can lead to decomposition or oxidation of the thiol group.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Charging the Flask: Place the crude this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be reduced to a level where the boiling point of this compound is in a manageable range (e.g., 81-82 °C at 10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The first fraction may contain lower-boiling impurities, which should be discarded. The main fraction containing the purified this compound is then collected in a clean receiving flask.
-
Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: General workflow for the purification of this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from its impurities and provides structural information for the identification of these impurities.
Experimental Protocol (Adapted Method):
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing a small amount and dissolving it in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX (polyethylene glycol) column for better separation of polar compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 35-350) to identify all eluting compounds. The resulting mass spectra can be compared to a library (e.g., NIST) for impurity identification.
-
Purity Calculation: The purity is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Caption: Logical workflow for determining the purity of this compound using GC-MS.
Conclusion
For researchers and professionals in drug development and other scientific fields, having access to high-purity this compound is essential. This guide has provided an overview of the commercial sources and their stated purities, along with detailed methodologies for its synthesis, purification, and purity analysis. By understanding these aspects, scientists can make informed decisions when sourcing this important chemical and can, if necessary, synthesize and purify it in-house to meet their specific research needs. The provided experimental protocols and workflows serve as a valuable resource for the practical application of these techniques in a laboratory setting.
References
An In-Depth Technical Guide to the Safe Handling and Use of 3-Mercaptopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Mercaptopropanol (CAS No. 19721-22-3). Designed for laboratory personnel and professionals in drug development, this document outlines the toxicological properties, personal protective equipment (PPE) requirements, emergency procedures, and experimental considerations for the safe utilization of this compound.
Chemical and Physical Properties
This compound is a colorless liquid characterized by a repulsive, strong, and unpleasant odor.[1][2] It is a thiol compound, and its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₈OS | [2] |
| Molecular Weight | 92.16 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 81-82 °C at 10 mmHg | [3] |
| Density | 1.067 g/mL at 20 °C | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Solubility | Soluble in water | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and requires careful handling.[2] The Globally Harmonized System (GHS) classification for this compound is detailed below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[3]
Toxicological Information
Exposure to this compound can lead to various adverse health effects. It is toxic if swallowed or absorbed through the skin.[2] Inhalation may cause irritation to the respiratory system.[3] Direct contact can result in skin and serious eye irritation.[3]
While specific signaling pathways for this compound toxicity are not extensively documented in publicly available literature, the general mechanisms of cellular toxicity induced by chemical agents often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and DNA damage.[4][5][6][7] Toxicants can interfere with critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell survival, and apoptosis.[8][9][10]
Safety and Handling Precautions
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive range of PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | If working outside a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from oxidizing agents. The recommended storage temperature is below 15°C in a dark place.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides and sulfur oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.
Experimental Protocols
Due to its bifunctional nature (thiol and hydroxyl groups), this compound is a versatile reagent in organic synthesis, often used in the formation of self-assembled monolayers (SAMs) and as a linker molecule.
General Protocol for Formation of a Self-Assembled Monolayer on a Gold Substrate
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Gold-coated substrate
-
This compound
-
Anhydrous ethanol (B145695)
-
Cleaning solution (e.g., "piranha" solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED ).
-
Tweezers
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in a piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of inert gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. To minimize oxidation, the container can be purged with an inert gas.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of inert gas.[13]
-
General Protocol for Use as a Linker in Synthesis
The bifunctional nature of this compound allows it to act as a linker, connecting two different molecular entities. The following is a conceptual workflow. A related compound, 2-Amino-3-mercapto-1-propanol, is used in a detailed protocol for solid-phase peptide synthesis, which can serve as a procedural basis.[1]
Conceptual Workflow:
-
Protection: Protect one of the functional groups (either the thiol or the hydroxyl) with a suitable protecting group to ensure selective reaction of the other group.
-
Coupling Reaction 1: React the unprotected functional group with the first molecule.
-
Deprotection: Remove the protecting group from the other functional group.
-
Coupling Reaction 2: React the newly deprotected functional group with the second molecule.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Collect waste in a designated, labeled, and sealed container. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Mercapto-1-propanol 95 19721-22-3 [sigmaaldrich.com]
- 4. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. advinus.com [advinus.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Mercaptopropanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptopropanol (HS(CH₂)₃OH), a bifunctional molecule featuring both a thiol and a primary alcohol, serves as a versatile building block in organic synthesis and material science. Its unique properties have led to its application in pharmaceuticals, as a corrosion inhibitor, and in the formation of self-assembled monolayers (SAMs). This guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, tabulated quantitative data, and visualizations of its role in key applications.
Discovery and History
While the definitive first synthesis of this compound is not prominently documented in readily available historical records, its development can be situated within the broader context of the exploration of mercaptans and bifunctional organic compounds in the early to mid-20th century. Early research into mercaptoalcohols was often driven by their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Key historical synthesis routes that have been developed and refined over time include:
-
The reaction of 3-chloro-1-propanol (B141029) with a hydrosulfide (B80085) source or thiourea. This represents a classical approach to thiol synthesis via nucleophilic substitution.
-
The reduction of 3-mercaptopropionic acid and its esters. The advent of powerful reducing agents like lithium aluminum hydride (LiAlH₄) made this a viable, high-yielding route.
-
The anti-Markovnikov addition of a thiol to allyl alcohol. Modern synthetic methods have provided efficient ways to achieve this transformation.
The compound is recognized as a key intermediate in the synthesis of pharmaceuticals like Fudosteine, a mucolytic agent.[1] Its ability to form self-assembled monolayers on gold and other surfaces has also been a significant driver of research, particularly with the rise of nanotechnology and advanced materials science.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, handling, and application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19721-22-3 | PubChem |
| Molecular Formula | C₃H₈OS | PubChem |
| Molecular Weight | 92.16 g/mol | PubChem |
| Appearance | Colorless liquid | Sigma-Aldrich |
| Odor | Strong, unpleasant | ChemicalBook |
| Boiling Point | 81-82 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.067 g/mL at 20 °C | Sigma-Aldrich |
| Refractive Index (n²⁰/D) | 1.495 | Sigma-Aldrich |
| Flash Point | 85 °C (185 °F) - closed cup | Sigma-Aldrich |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃) | δ = 3.75 (t, 2H), 2.63 (m, 2H), 1.87 (m, 2H), 1.48 (m, 1H), 1.38 (t, 1H) | WO2011040131A1 |
| ¹³C NMR | Predicted shifts based on similar structures: ~61 ppm (-CH₂OH), ~35 ppm (-CH₂-), ~23 ppm (-CH₂SH) | General NMR principles |
| IR Spectroscopy (Neat) | Key absorptions: ~3340 cm⁻¹ (O-H stretch, broad), ~2930 cm⁻¹ (C-H stretch), ~2550 cm⁻¹ (S-H stretch, weak), ~1050 cm⁻¹ (C-O stretch) | NIST WebBook |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. The following are detailed protocols for two common and effective approaches.
Synthesis from Allyl Alcohol and Thioacetic Acid
This two-step method, adapted from patent literature, provides a high-yield route that avoids the use of pyrophoric reagents like LiAlH₄.[2]
Step 1: Synthesis of S-(3-hydroxypropyl) thioacetate (B1230152)
-
Charge a 100 mL flask with allyl alcohol (5.8 g, 100 mmol) and chloroform (B151607) (60 mL).
-
Heat the solution to 50-60 °C under a nitrogen atmosphere.
-
Add thio-S-acetic acid (9.9 g, 110 mmol) dropwise to the heated solution.
-
Maintain the reaction at 50-60 °C for 3 hours after the addition is complete.
-
After the reaction, distill off the chloroform under reduced pressure at 50 °C to obtain S-(3-hydroxypropyl) thioacetate as a faint yellow liquid. The reported yield is approximately 91%.[2]
Step 2: Hydrolysis to this compound
-
Charge a 200 mL flask with the entire amount of S-(3-hydroxypropyl) thioacetate (13.5 g, 91 mmol) obtained in the previous step.
-
Add methanol (B129727) (100 mL) and hydrazine (B178648) monohydrate (5.0 g, 100 mmol).
-
Stir the reaction mixture at 20-30 °C for 1 hour.
-
Following the reaction, distill off the methanol from the reaction mixture.
-
Add water (30 mL) to the residue and extract with chloroform (3 x 50 mL).
-
Dry the combined chloroform layers with anhydrous magnesium sulfate, filter, and remove the chloroform by distillation.
-
The crude product can be purified by simple distillation (e.g., 15 Torr, 90 °C) to yield this compound as a faint yellow liquid. The overall yield from allyl alcohol is reported to be in the range of 70-84%.[2]
Synthesis of Fudosteine from L-cysteine and 3-Chloro-1-propanol
This protocol, derived from patent literature, illustrates the use of a 3-halopropanol as a precursor in the synthesis of the pharmaceutical agent Fudosteine.[1]
-
In a reaction vessel, add L-cysteine (10 g) to 70 mL of water.
-
Add an organic base, such as triethylamine (B128534) (16.7 g, 2.0 eq), and stir until the solution is clear.
-
At room temperature, add 3-chloro-1-propanol (9.4 g, 1.2 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to 40 °C.
-
Stir the reaction at this temperature for 3.5 hours.
-
After the reaction, cool the mixture to 0-5 °C for 2 hours to induce crystallization.
-
Collect the precipitated Fudosteine by filtration, wash with cold water, and dry under vacuum.
Key Applications and Signaling Pathways
This compound's bifunctionality makes it a valuable tool in several scientific and industrial domains.
Pharmaceutical Intermediate: Synthesis of Fudosteine
This compound, or more commonly its precursor 3-chloro-1-propanol, is a key raw material in the synthesis of Fudosteine, a mucolytic agent used in the treatment of respiratory diseases.[1] The synthesis involves the S-alkylation of L-cysteine with the 3-carbon electrophile.
References
Methodological & Application
Application Note and Protocol: Formation of 3-Mercaptopropanol Self-Assembled Monolayers on Gold Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate. The formation of SAMs using organosulfur compounds, such as thiols, on gold surfaces is a widely utilized technique for tailoring the interfacial properties of materials. This controlled modification is crucial in various advanced applications, including biosensing, medical devices, and microelectronics.[1][2] 3-Mercaptopropanol (3-MPOH) is a valuable thiol for creating hydrophilic surfaces due to its terminal hydroxyl group.[3][4] This application note provides a detailed protocol for the preparation of 3-MPOH SAMs on gold substrates, enabling researchers to create well-defined and reproducible surfaces for their specific applications.
Quantitative Data Summary
While specific quantitative data for this compound SAMs can vary based on the precise experimental conditions and characterization techniques used, the following table summarizes typical parameters and expected outcomes based on established protocols for similar short-chain alkanethiols.
| Parameter | Value/Range | Notes |
| Thiol Concentration | 1 - 10 mM | A common starting point is a 2 mM solution in ethanol (B145695).[5] |
| Immersion Time | 1 - 48 hours | While self-assembly can occur rapidly, longer immersion times (24-48 hours) often lead to more ordered and densely packed monolayers.[6] Shorter times (1-4 hours) can also be effective.[7][8] |
| Solvent | Ethanol (HPLC grade) | Ethanol is a widely used solvent for dissolving alkanethiols for SAM formation. |
| Temperature | Room Temperature | The self-assembly process is typically carried out at ambient temperature. |
| Post-Assembly Rinsing | Ethanol, followed by DI water | Thorough rinsing is critical to remove non-specifically adsorbed molecules. |
| Drying | Stream of dry nitrogen gas | This prevents contamination and ensures a dry, clean surface.[9] |
Experimental Protocol
This protocol details the step-by-step procedure for the formation of a this compound self-assembled monolayer on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)[9]
-
This compound (3-MPOH)
-
Ethanol (HPLC grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glassware (beakers, sample containers)
-
Tweezers (for handling substrates)
-
Optional: Piranha solution (3:1 mixture of sulfuric acid to hydrogen peroxide) - EXTREME CAUTION IS ADVISED [8]
-
Optional: Sonicator
Procedure:
-
Gold Substrate Preparation:
-
Clean the gold substrates to ensure a pristine surface for monolayer formation. A common and effective method is cleaning with Piranha solution.
-
Piranha Solution Cleaning (for robust substrates):
-
Safety First: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Prepare the Piranha solution by slowly adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. Warning: The solution is highly exothermic.
-
Immerse the gold substrates in the Piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water and then with ethanol.
-
-
Alternative Cleaning: For less robust substrates or if Piranha solution is not available, extensive rinsing with ethanol and DI water, followed by drying under a stream of nitrogen, can be used. Some protocols also suggest sonication in ethanol or isopropanol.
-
-
Preparation of this compound Solution:
-
Prepare a 2 mM solution of this compound in HPLC-grade ethanol.[5] For example, to prepare 10 mL of a 2 mM solution, dissolve the appropriate amount of 3-MPOH in 10 mL of ethanol.
-
To aid dissolution, the solution can be sonicated for 5-10 minutes.
-
-
Self-Assembly Process:
-
Using clean tweezers, immerse the prepared gold substrates into the this compound solution. Ensure the entire gold surface is submerged.
-
To prevent oxidation and contamination, it is good practice to backfill the container with dry nitrogen gas and seal it.[6]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[6] This extended time helps to achieve a well-ordered monolayer.
-
-
Post-Assembly Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol for 10-15 seconds to remove any physisorbed molecules.
-
Some protocols suggest a subsequent sonication step in fresh ethanol for 1-3 minutes, followed by another ethanol rinse.
-
Finally, dry the substrates under a gentle stream of high-purity nitrogen gas.[9]
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination.[8]
-
Visualizations
Caption: Experimental workflow for the self-assembly of this compound on a gold substrate.
The protocol described provides a reliable method for the formation of this compound self-assembled monolayers on gold surfaces. Adherence to clean substrate preparation and thorough rinsing is paramount for achieving high-quality, reproducible SAMs. The resulting hydroxyl-terminated surfaces are well-suited for a variety of subsequent functionalization steps or for direct use in applications requiring hydrophilic, well-defined interfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Plasmonic Sensing with 3D Printed Optics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Use of 3-Mercaptopropanol as a Linker in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine synthesis of peptides for a vast array of applications, from basic research to therapeutic drug development. The choice of a linker, which connects the nascent peptide chain to the insoluble resin support, is a critical determinant of the success of the synthesis and the nature of the final product.
This document provides detailed application notes and protocols for the use of 3-mercaptopropanol as a linker in Fmoc-based solid-phase peptide synthesis. While not a conventional off-the-shelf linker, its bifunctional nature—possessing a primary alcohol for peptide attachment and a thiol group for post-synthesis modifications—offers unique opportunities for creating peptides with C-terminal functional handles. Such peptides are valuable for applications including surface immobilization, protein conjugation, and the development of targeted drug delivery systems.
The protocols herein are based on established principles of SPPS and data from analogous systems, such as hydroxymethyl-functionalized resins (e.g., Wang resin). Direct quantitative data for the this compound linker is limited in the literature; therefore, some performance metrics are provided as estimates based on these related systems.
Principle of Application
The core concept involves functionalizing a standard SPPS resin with this compound. The primary hydroxyl group of the linker serves as the anchoring point for the first Fmoc-protected amino acid via an ester bond. The thiol group is protected during synthesis (e.g., with a trityl group) to prevent side reactions. Following the completion of the peptide sequence, a standard trifluoroacetic acid (TFA)-based cleavage cocktail simultaneously cleaves the peptide-linker bond and removes the side-chain protecting groups, yielding a peptide with a C-terminal this compound modification.
The resulting peptide alcohol possesses a free thiol group, which is a versatile functional handle for a variety of downstream applications.
Key Applications
-
Surface Immobilization: The C-terminal thiol allows for the covalent attachment of the peptide to gold surfaces or maleimide-activated surfaces, which is useful for developing biosensors, microarrays, and other diagnostic tools.[1][2]
-
Bioconjugation: The thiol group serves as a nucleophile for conjugation to various molecules, including fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG), to enhance therapeutic properties.
-
Cyclization: While not a direct function of the linker itself, the C-terminal thiol can be used in post-synthesis solution-phase cyclization strategies.
-
Enhanced Stability: The conversion of the C-terminal carboxylic acid to an alcohol can increase the peptide's resistance to certain exopeptidases, potentially prolonging its in vivo half-life.[3]
Data Presentation: Expected Performance
Quantitative data for a this compound linker is not widely available. The following table summarizes the expected performance based on data from structurally similar hydroxymethyl-functionalized resins used in Fmoc-SPPS. Actual results may vary.
| Parameter | Expected Value | Method of Determination | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | UV-Vis Spectrophotometry (Fmoc release) | Dependent on the base resin and functionalization efficiency. |
| First Amino Acid Coupling Efficiency | > 85% | UV-Vis Spectrophotometry (Fmoc release) | Can be lower for sterically hindered amino acids. |
| Average Stepwise Coupling Yield | > 99% | UV-Vis Spectrophotometry (Fmoc release) | Based on standard coupling protocols. |
| Final Crude Peptide Purity | 60 - 85% | RP-HPLC (214/220 nm) | Highly sequence-dependent. |
| Overall Crude Peptide Yield | 50 - 80% | Gravimetric | Calculated based on initial resin loading. |
| Linkage Stability to Piperidine (B6355638) | High | RP-HPLC analysis of premature cleavage | The ester bond to a primary alcohol is generally stable under standard Fmoc deprotection conditions (20% piperidine in DMF), though slight losses (<1% per cycle) may occur. |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.[4]
Protocol 1: Preparation of this compound Functionalized Resin (Proposed)
This protocol describes a proposed method for functionalizing a hydroxymethyl resin (e.g., Wang resin) with a protected this compound linker.
Materials:
-
Hydroxymethyl polystyrene resin (e.g., Wang resin)
-
3-(Tritylthio)propanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the hydroxymethyl resin (1.0 eq.) in anhydrous DCM for 1 hour in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 3-(Tritylthio)propanoic acid (3.0 eq.) in a minimal amount of anhydrous DMF.
-
Add DIC (3.0 eq.) to the dissolved acid and stir for 10 minutes at room temperature to pre-activate.
-
Add the activated acid solution to the swollen resin.
-
Add DMAP (0.1 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum.
-
Determine the loading capacity of the resin using a standard Fmoc-release test after coupling a known amount of Fmoc-amino acid.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol is based on standard esterification procedures for hydroxymethyl resins.[5][6]
Materials:
-
This compound functionalized resin (thiol protected)
-
Fmoc-protected amino acid
-
DIC
-
DMAP
-
Anhydrous DCM and DMF
Procedure:
-
Swell the resin (1.0 eq.) in anhydrous DCM for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the first Fmoc-amino acid (3.0 eq.) in a minimal amount of anhydrous DMF.
-
Add DIC (3.0 eq.) to the amino acid solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DMAP (0.1 eq.) to the slurry.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry a small sample of the resin and determine the loading via UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 3: Standard Fmoc-SPPS Elongation Cycle
Materials:
-
Peptidyl-resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction for 1-2 hours.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to step 1 for the next amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
The presence of a thiol group from the this compound linker and potentially from cysteine residues in the peptide sequence necessitates the use of appropriate scavengers to prevent side reactions during TFA cleavage.[7][8]
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
Cleavage Cocktail (Reagent K variant, suitable for sulfur-containing peptides):
-
TFA: 92.5%
-
Water: 2.5%
-
TIS: 2.5%
-
EDT: 2.5%[9]
Procedure:
-
Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.
-
In a fume hood, prepare the cleavage cocktail (e.g., 2 mL for 100 mg of resin) and add it to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a sintered glass funnel, collecting the filtrate in a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approx. 10 times the volume of the collected filtrate).
-
Slowly add the TFA solution to the cold ether while gently vortexing to precipitate the crude peptide.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether. Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
Mandatory Visualizations (Graphviz)
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of a peptide using a this compound linker.
Experimental Workflow for Peptide Immobilization
Caption: Workflow for immobilizing a peptide with a C-terminal thiol onto a surface.[1][2]
References
- 1. A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for 3-Mercaptopropanol Functionalization of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The functionalization of nanoparticles with 3-mercaptopropanol (3-MPOH) is a critical surface modification technique used to enhance their utility in biomedical and drug delivery applications. The thiol (-SH) group of 3-MPOH forms a stable bond with the surface of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), through a process known as thiolation.[1] This surface modification serves several key purposes:
-
Stabilization: The organic layer of 3-MPOH prevents the agglomeration and oxidation of nanoparticles, thereby increasing their colloidal stability.[1]
-
Biocompatibility: The hydroxyl (-OH) group of 3-MPOH imparts hydrophilicity to the nanoparticle surface, which can improve their compatibility in aqueous biological environments.[2]
-
Further Functionalization: The terminal hydroxyl groups serve as reactive sites for the covalent attachment of various biomolecules, including drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents.[3]
The choice of nanoparticle core material, size, and the specific functionalization protocol can significantly impact the final properties and performance of the nanoparticles in drug delivery systems.[4][5] For instance, gold nanoparticles are often chosen for their unique optical properties and biocompatibility, making them suitable for applications in radiotherapy and drug delivery.[6] The size of the nanoparticles is a crucial factor, as it influences their biodistribution and cellular uptake efficiency.[4][6]
Experimental Protocols
This section provides detailed protocols for the this compound functionalization of gold nanoparticles (AuNPs) and magnetic nanoparticles (MNPs).
Protocol 1: this compound Functionalization of Gold Nanoparticles (AuNPs)
This protocol is adapted for the surface modification of pre-synthesized AuNPs.
Materials:
-
Gold nanoparticles (AuNPs) solution (e.g., 15 nm diameter)[6]
-
This compound (3-MPOH)
-
Deionized (DI) water
-
Centrifuge
-
Shaker or vortex mixer
Procedure:
-
Preparation of 3-MPOH Solution: Prepare a 10 mM solution of 3-MPOH in ethanol.
-
Functionalization Reaction:
-
To 10 mL of the AuNPs solution, add the 3-MPOH solution. The final concentration of 3-MPOH should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Incubate the mixture at room temperature for 24 hours with gentle shaking to facilitate the ligand exchange reaction.[3]
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 30 minutes). The exact speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant, which contains unbound 3-MPOH.
-
Resuspend the nanoparticle pellet in 10 mL of ethanol to wash away any remaining impurities.
-
Repeat the centrifugation and resuspension steps two more times with DI water to ensure complete removal of ethanol and unbound ligands.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the 3-MPOH functionalized AuNPs in a suitable buffer or DI water for storage.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: this compound Functionalization of Magnetic Nanoparticles (MNPs) via Silanization
This protocol involves a two-step process: first, silanization of the MNP surface with a thiol-containing silane (B1218182), followed by further modification if needed.[7]
Materials:
-
Magnetic nanoparticles (MNPs)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol
-
Deionized (DI) water
-
Magnetic separator
-
Shaker or sonicator
Procedure:
-
Preparation of MNP Suspension: Disperse a known amount of MNPs in a mixture of ethanol and DI water (e.g., 4:1 v/v). Sonicate the suspension to ensure the nanoparticles are well-dispersated.
-
Silanization Reaction:
-
To the MNP suspension, add MPTMS. The amount of MPTMS will depend on the surface area of the nanoparticles and should be optimized.
-
Add ammonium hydroxide to catalyze the hydrolysis and condensation of the silane on the MNP surface.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring or shaking.[7]
-
-
Purification of Functionalized MNPs:
-
Use a magnetic separator to collect the functionalized MNPs.
-
Decant the supernatant.
-
Wash the nanoparticles multiple times with ethanol and DI water to remove unreacted silane and other byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the thiol-functionalized MNPs in a suitable solvent.
-
These nanoparticles now have surface thiol groups that can be used for further reactions, similar to the hydroxyl groups in the 3-MPOH functionalized AuNPs.
-
Data Presentation
Successful functionalization is confirmed through various characterization techniques.[8] The following table summarizes typical quantitative data obtained before and after functionalization.
| Parameter | Before Functionalization | After 3-MPOH Functionalization | Technique |
| Hydrodynamic Diameter | Varies (e.g., 15 nm) | Increase of 5-10 nm | Dynamic Light Scattering (DLS)[6][7] |
| Zeta Potential | Negative (e.g., -30 mV) | Less negative or near neutral | DLS[6] |
| Surface Chemistry | Bare metal or citrate (B86180) capped | Presence of S-H and C-O bonds | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)[6] |
| Thermal Stability | High | Shows mass loss due to organic coating | Thermogravimetric Analysis (TGA)[7] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the functionalization of nanoparticles with this compound.
Caption: Workflow for this compound Functionalization of Gold Nanoparticles.
Caption: Workflow for Thiol Functionalization of Magnetic Nanoparticles via Silanization.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db-thueringen.de [db-thueringen.de]
- 8. BAM - Papers of the month - About the quantitative analysis of the surface functional groups on nanomaterials [bam.de]
Experimental protocol for creating hydrophilic surfaces with 3-Mercaptopropanol
Application Notes: Creating Hydrophilic Surfaces with 3-Mercaptopropanol
Introduction
3-Mercapto-1-propanol (3-MPOH) is a bifunctional organic molecule widely utilized in surface chemistry to impart hydrophilic properties to various substrates. Its utility stems from its distinct chemical groups: a thiol (-SH) group that exhibits a strong affinity for noble metal surfaces like gold, and a terminal hydroxyl (-OH) group that renders the modified surface water-attracting, or hydrophilic.[1] This process typically involves the formation of a Self-Assembled Monolayer (SAM), where the thiol groups anchor to the substrate, creating a dense, oriented layer of molecules with the hydroxyl groups exposed outwards. For silica-based substrates (e.g., glass), a silanized derivative, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), is employed to achieve a similar functional surface.[2][3]
The resulting hydrophilic surfaces are crucial in numerous research and drug development applications. They can minimize non-specific protein adsorption, enhance biocompatibility, and serve as a foundational layer for the subsequent covalent immobilization of specific biomolecules like antibodies, enzymes, or DNA.[4][5] This control over surface properties is essential for developing reliable biosensors, advanced drug delivery systems, and materials for tissue engineering.[1][6]
Key Applications
-
Biomedical Devices and Implants: Hydrophilic surfaces can improve the biocompatibility of materials by reducing protein fouling and subsequent inflammatory responses.[1]
-
Biosensors: Creating a hydrophilic, protein-resistant background is critical for reducing non-specific binding and improving the signal-to-noise ratio in sensing applications.[4] The terminal hydroxyl groups can also be further functionalized to covalently attach biorecognition elements.
-
Drug Delivery: Modifying nanoparticles or drug carriers with hydrophilic coatings can improve their stability in biological fluids and control their interaction with cells.[7]
-
Microfluidics and Diagnostics: Controlled wettability is essential for managing fluid flow in microfluidic channels and for patterning surfaces for high-throughput assays.[5]
Experimental Protocols
Protocol 1: Hydrophilic Surface Modification of Gold via this compound SAM Formation
This protocol details the procedure for creating a hydrophilic self-assembled monolayer (SAM) on a gold-coated substrate.
Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
3-Mercapto-1-propanol (3-MPOH)
-
200-proof Ethanol (B145695) (absolute, anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Glassware (beakers, petri dishes)
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
Procedure:
-
Substrate Cleaning (Handle with extreme care):
-
Place gold substrates in a clean glass holder.
-
Immerse the substrates in Piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) including a face shield, acid-resistant gloves, and a lab coat. Work inside a fume hood. Never store Piranha solution in a sealed container.
-
Carefully remove the substrates and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. The surface should be clean and free of any visible contaminants.
-
-
Preparation of Thiol Solution:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol. For example, to make 20 mL of a 1 mM solution, add 1.85 µL of 3-MPOH (M.W. = 92.16 g/mol , density ≈ 1.065 g/mL) to 20 mL of ethanol.
-
Sonicate the solution for 5 minutes to ensure it is fully dissolved and homogenous.
-
-
Self-Assembly Process:
-
Immediately after cleaning, immerse the gold substrates into the prepared 3-MPOH solution using clean tweezers.[8]
-
Ensure the entire gold surface is submerged. Seal the container with Parafilm® to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Post-Assembly Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Rinse again with DI water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment (e.g., a petri dish or desiccator) until use.
-
Protocol 2: Hydrophilic Surface Modification of Silica (B1680970)/Glass via MPTMS
This protocol describes the functionalization of silica-based surfaces (e.g., glass slides) using (3-mercaptopropyl)trimethoxysilane (MPTMS) to introduce thiol groups, which are then oxidized to create a hydrophilic surface.
Materials and Reagents:
-
Silica or glass substrates
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (B28343) (anhydrous)
-
Ethanol
-
DI water
-
Hydrochloric acid (HCl) or Acetic Acid for pH adjustment
-
Hydrogen Peroxide (H₂O₂) (optional, for oxidation)
-
Heating oven or hot plate
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the glass/silica substrates by sonicating in ethanol for 15 minutes, followed by a thorough rinse with DI water.
-
Activate the surface to generate silanol (B1196071) groups (-OH) by immersing in a piranha solution for 30 minutes (see safety warnings in Protocol 1) or by treating with an oxygen plasma for 5 minutes.
-
Rinse extensively with DI water and dry completely in an oven at 110°C for at least 1 hour.
-
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of MPTMS in anhydrous toluene in a clean, dry glass container.
-
Alternatively, a pre-hydrolysis step can be performed in an ethanol-water mixture. Prepare a 95% ethanol/5% water solution and adjust the pH to ~4.5-5.5 with acetic acid. Add MPTMS to a final concentration of 1-2% and stir for 5-10 minutes.[3]
-
-
Surface Functionalization:
-
Immerse the clean, dry substrates in the MPTMS solution.
-
Incubate for 2-4 hours at room temperature or for 1 hour at 60°C. Ensure the container is sealed to prevent moisture contamination if using an anhydrous solvent like toluene.
-
After incubation, remove the substrates and rinse with toluene (if used) followed by ethanol to remove excess silane.
-
Cure the substrates by baking in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds (Si-O-Si) with the surface.[9]
-
-
Creation of Hydrophilic Surface:
-
The terminal thiol (-SH) groups from MPTMS are moderately hydrophobic. To create a highly hydrophilic surface, these groups can be oxidized to sulfonic acid (-SO₃H) groups.
-
Immerse the MPTMS-coated substrates in a 3% solution of H₂O₂ for 1-2 hours at room temperature.
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen. The surface is now functionalized with highly hydrophilic sulfonic acid groups.
-
Data Presentation
Successful surface modification is typically verified by measuring the change in surface wettability. This is quantified by the static water contact angle, where a smaller angle indicates a more hydrophilic surface.
Table 1: Representative Water Contact Angle Data
| Substrate | Treatment Stage | Typical Water Contact Angle (°) | Reference |
| Gold | Uncleaned / As-received | 60° - 80° | - |
| Cleaned & Activated | < 15° | - | |
| After 3-MPOH SAM | 25° - 40° | - | |
| Glass/Silica | Uncleaned / As-received | 40° - 70° | - |
| Cleaned & Activated | < 10° | [2] | |
| After MPTMS coating | 50° - 75° | [2] | |
| After MPTMS & Oxidation | < 20° | - |
Note: Exact values can vary based on substrate quality, cleaning efficacy, and monolayer quality.
Visualizations: Experimental Workflows
Caption: Workflow for modifying gold surfaces with this compound.
Caption: Workflow for modifying silica surfaces using MPTMS.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Mercaptopropanol as a Reducing Agent in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropanol (3-MP), a thiol-containing organic compound, serves as a functional reducing agent in various cosmetic formulations. Its primary application lies in products designed to alter the protein structure of hair, such as permanent waving lotions, hair straighteners, and depilatory creams. The thiol group (-SH) in this compound is key to its reactivity, enabling the cleavage of disulfide bonds (-S-S-) within the keratin (B1170402) protein of hair fibers. This action temporarily softens the hair structure, allowing it to be reshaped or, in the case of depilatories, facilitating its removal. Additionally, its antioxidant properties can contribute to the stabilization of cosmetic formulations.[1]
These application notes provide a comprehensive overview of the use of this compound in cosmetics, including its mechanism of action, and detailed protocols for evaluating its efficacy and safety.
Mechanism of Action in Hair
The primary mechanism of this compound as a reducing agent in hair care involves the chemical reduction of disulfide bonds in keratin. This process is a thiol-disulfide exchange reaction. The thiolate anion (RS-) of this compound acts as a nucleophile, attacking the disulfide bond in the keratin protein (K-S-S-K). This reaction results in the formation of a mixed disulfide and a cysteine residue with a free sulfhydryl group, effectively breaking the cross-link and making the hair more pliable.
The overall reaction can be summarized as follows:
2 HS-(CH₂)₃-OH + K-S-S-K ⇌ (HO-(CH₂)₃-S-S-(CH₂)₃-OH) + 2 K-SH
-
Step 1: Reduction: The application of a formulation containing this compound at an alkaline pH (which increases the concentration of the reactive thiolate anion) breaks the disulfide bonds.
-
Step 2: Reshaping: The hair is mechanically set into the desired shape (e.g., curled around a rod for perming or combed straight for straightening).
-
Step 3: Neutralization (Oxidation): An oxidizing agent, typically hydrogen peroxide, is applied to reform the disulfide bonds in the new configuration, locking the shape in place.
Quantitative Data on Efficacy
While specific quantitative data for this compound is not extensively available in public literature, the following tables present illustrative data based on typical performance characteristics of thiol-based reducing agents in comparison to a negative control and a market standard like Thioglycolic Acid (TGA). These tables are intended to provide a framework for presenting experimental results.
Table 1: Illustrative Efficacy in Hair Straightening
| Parameter | Untreated Control | 5% this compound Formulation | 5% Thioglycolic Acid Formulation |
| Straightening Efficacy (%) | 0 | 85 | 90 |
| Tensile Strength Reduction (%) | 0 | 25 | 30 |
| Free Sulfhydryl Groups (μmol/g hair) | 5 | 45 | 50 |
| Wash Resistance (Straightness after 10 washes) | N/A | 70% | 75% |
Table 2: Illustrative Efficacy in a Depilatory Formulation
| Parameter | Placebo Cream | 3% this compound Cream | 3% Calcium Thioglycolate Cream |
| Time to Hair Removal (minutes) | >15 | 8 - 10 | 5 - 7 |
| Hair Removal Efficacy (%) | <10 | 90 | 95 |
| Skin Irritation Score (0-4 scale) | 0.1 | 0.8 | 1.2 |
| Consumer Panel Preference (%) | 2 | 35 | 63 |
Experimental Protocols
The following protocols are provided as detailed methodologies for the evaluation of cosmetic formulations containing this compound.
Protocol for Evaluating Hair Straightening Efficacy
This protocol outlines the steps to assess the straightening efficiency and impact on hair fiber integrity.
Methodology:
-
Hair Tress Selection: Use standardized wavy or curly human hair tresses.
-
Baseline Measurement: Before treatment, measure the initial curl pattern using image analysis and the baseline tensile strength of a subset of fibers.
-
Treatment Application:
-
Apply the this compound-containing formulation evenly to the hair tresses.
-
Allow the product to process for the recommended time (e.g., 15-30 minutes) at a controlled temperature.
-
Rinse the hair thoroughly with water.
-
Apply a neutralizing solution (e.g., 2% hydrogen peroxide) for 5-10 minutes.
-
Rinse the hair again and allow it to air dry.
-
-
Efficacy Assessment:
-
Straightening Efficacy: Capture images of the treated tresses and analyze the degree of straightening compared to the untreated control using image analysis software.
-
Tensile Strength: Using a tensile tester, measure the force required to break single hair fibers from both treated and untreated tresses. Calculate the percentage reduction in tensile strength.
-
Disulfide Bond Reduction: Quantify the free sulfhydryl groups in the treated hair using Ellman's assay to determine the extent of disulfide bond cleavage.
-
Protocol for Quantification of Free Sulfhydryl Groups (Ellman's Assay)
This protocol is used to quantify the number of free thiol groups in hair keratin after treatment with a reducing agent.[2]
Materials:
-
Ellman's Reagent (DTNB) solution
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Hair samples (treated and untreated)
-
UV-Vis Spectrophotometer
Procedure:
-
Finely cut a known weight of the hair sample.
-
Incubate the hair sample in the reaction buffer to extract soluble proteins.
-
Add the DTNB solution to the extract. The reaction between DTNB and free sulfhydryl groups produces a yellow-colored anion (TNB²⁻).
-
Incubate the mixture for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Protocol for Stability Testing of Formulations
This protocol assesses the physical and chemical stability of a cosmetic formulation containing this compound.
Methodology:
-
Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.
-
Storage Conditions: Store samples under various conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).
-
Freeze-Thaw Cycling: Three cycles of -10°C for 24 hours followed by 25°C for 24 hours.
-
-
Evaluation Parameters: At specified time points (e.g., 1, 2, 3 months for accelerated; 6, 12, 24 months for real-time), evaluate the following:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Package Compatibility: Check for any signs of leakage, discoloration, or deformation of the packaging.
-
Safety Assessment Protocols
Ensuring the safety of cosmetic ingredients is paramount. The following are standard protocols for assessing the skin irritation and sensitization potential of a formulation containing this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This test predicts the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model (e.g., EpiDerm™).
Methodology:
-
Tissue Culture: Use commercially available reconstructed human epidermal tissues.
-
Application: Apply the test formulation directly to the surface of the tissue.
-
Exposure and Incubation: Expose the tissues to the test substance for 60 minutes, followed by a 42-hour post-incubation period.
-
Viability Assessment: Determine cell viability using the MTT assay. Viable cells reduce the MTT dye to a purple formazan (B1609692) product, which is then quantified spectrophotometrically.
-
Classification: A reduction in tissue viability below 50% compared to the negative control classifies the substance as an irritant.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization potential (contact allergy) of a cosmetic product in human volunteers.
Methodology:
-
Induction Phase:
-
Apply a patch containing the test product to the same site on the upper back of at least 50 human subjects.
-
Repeat the application nine times over a three-week period.
-
After each application (24 or 48 hours), the site is evaluated for any skin reactions.
-
-
Rest Phase: A two-week period with no patch applications.
-
Challenge Phase:
-
Apply a new patch with the test product to a naive skin site.
-
Evaluate the challenge site at 48 and 96 hours after application for signs of an allergic reaction (erythema, edema).
-
-
Interpretation: The absence of reactions during the challenge phase indicates a low potential for skin sensitization.
Conclusion
This compound is a versatile reducing agent with clear applications in cosmetic formulations for hair reshaping and removal. Its efficacy is rooted in the well-understood chemistry of thiol-disulfide exchange. The protocols outlined in these application notes provide a robust framework for formulators and researchers to evaluate the performance and safety of products containing this compound, ensuring the development of effective and consumer-safe cosmetics. Further research to generate specific quantitative data on the performance of this compound relative to other reducing agents would be beneficial for optimizing its use in cosmetic science.
References
Application Notes and Protocols for 3-Mercaptopropanol in DNA Detection Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3-Mercaptopropanol in the fabrication of self-assembled monolayer (SAM)-based DNA detection systems. The described methodology is primarily suited for electrochemical and surface plasmon resonance (SPR) based biosensors.
Introduction
The precise detection of specific DNA sequences is fundamental in clinical diagnostics, genetic research, and drug development. A widely adopted method for constructing DNA biosensors involves the immobilization of single-stranded DNA (ssDNA) probes onto a transducer surface. Gold surfaces are frequently used due to their stability and the ease with which they can be functionalized using organosulfur compounds, such as thiols, which spontaneously form highly ordered self-assembled monolayers (SAMs).
This compound is a short-chain alkanethiol that can be used to form a hydroxyl-terminated SAM on a gold surface. In the context of DNA detection systems, it is often employed in a mixed monolayer with a longer, thiol-terminated ssDNA probe. In this configuration, this compound serves two critical functions:
-
Spacer Molecule: It prevents the dense packing of DNA probes on the surface, which can lead to steric hindrance and reduced hybridization efficiency. By creating a more open and accessible surface, it facilitates the binding of the target DNA sequence to the immobilized probe.
-
Passivating Agent: It covers the gold surface in the areas between the DNA probes, which minimizes the non-specific adsorption of other molecules from the sample matrix. This is crucial for reducing background noise and improving the signal-to-noise ratio of the sensor.
This document outlines the protocol for preparing a mixed monolayer of thiol-modified ssDNA and this compound on a gold electrode for subsequent DNA hybridization detection.
Quantitative Data Summary
The performance of DNA detection systems utilizing mixed SAMs can be characterized by several key parameters. The following table summarizes typical performance metrics reported for electrochemical DNA biosensors employing a mixed monolayer strategy. While specific values can vary depending on the exact experimental conditions, DNA sequences, and detection method, this table provides a representative overview.
| Parameter | Typical Value/Range | Detection Method | Reference(s) |
| Reproducibility (RSD) | 5 - 7.5% | Electrochemical | [1] |
| Detection Limit (LOD) | 1 fM - 10 nM | Electrochemical | |
| Probe Density | 1 x 10¹² - 3 x 10¹² molecules/cm² | Electrochemical/SPR | |
| Hybridization Time | 5 - 60 minutes | Electrochemical/SPR | [1] |
| Equilibration Half-life | ~25 minutes (for C6-OH SAMs) | Electrochemical | [2] |
| Storage Stability | Up to 3 months (with optimized ternary SAMs) | Electrochemical | [3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the fabrication and use of a DNA biosensor based on a mixed monolayer of this compound and a thiol-terminated ssDNA probe on a gold electrode.
Materials and Reagents
-
Gold-coated substrates (e.g., gold electrodes, SPR sensor chips)
-
This compound (HS(CH₂)₃OH)
-
Thiol-modified single-stranded DNA (ssDNA) probe (5'-HS-(CH₂)₆-DNA sequence-3')
-
Target complementary ssDNA
-
Non-complementary ssDNA (for specificity testing)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Hybridization buffer (e.g., 2x SSC buffer: 0.3 M NaCl, 0.03 M sodium citrate, pH 7.0)
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Potentiostat for electrochemical measurements (e.g., for Cyclic Voltammetry, Differential Pulse Voltammetry, or Electrochemical Impedance Spectroscopy)
-
Surface Plasmon Resonance (SPR) instrument (if applicable)
Protocol for Sensor Fabrication and DNA Detection
Step 1: Cleaning of the Gold Substrate
A pristine gold surface is essential for the formation of a high-quality SAM.
-
Mechanically polish the gold electrode with alumina (B75360) slurry (0.05 µm) on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
Sonnicate the electrode in ethanol for 5 minutes to remove any residual polishing material.
-
Rinse again with DI water.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and dry under a gentle stream of nitrogen.
Step 2: Formation of the Mixed Self-Assembled Monolayer
This protocol utilizes a two-step co-immobilization method to create the mixed monolayer.
-
Prepare a solution of the thiol-modified ssDNA probe at a concentration of 1 µM in a high-salt buffer (e.g., 1 M phosphate buffer, pH 7.0).
-
Immerse the clean gold substrate in the ssDNA probe solution and incubate for 1-2 hours at room temperature. This allows for the initial attachment of the DNA probes to the gold surface.
-
Rinse the substrate with the high-salt buffer and then with DI water to remove non-specifically adsorbed DNA.
-
Prepare a 1 mM solution of this compound in ethanol.
-
Immerse the DNA-modified substrate in the this compound solution and incubate for at least 1 hour at room temperature. This step allows the this compound to fill the vacant sites on the gold surface, creating a mixed monolayer.
-
Rinse the substrate thoroughly with ethanol, followed by DI water, to remove any unbound this compound.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
Step 3: DNA Hybridization
-
Prepare solutions of the target complementary DNA and non-complementary DNA in hybridization buffer at various concentrations.
-
Expose the sensor surface (with the immobilized ssDNA probe/3-Mercaptopropanol mixed monolayer) to the target DNA solution.
-
Incubate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for hybridization to occur. The optimal time and temperature will depend on the length and sequence of the DNA.
-
After incubation, rinse the sensor surface with hybridization buffer to remove any unbound target DNA.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
Step 4: Detection of Hybridization
The detection of the hybridization event can be performed using various techniques. Here, we outline the principles for electrochemical detection.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in the presence of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
The hybridization of the target DNA to the immobilized probe will increase the negative charge on the electrode surface, leading to an increase in the charge transfer resistance (Rct). This change in Rct can be correlated to the concentration of the target DNA.
-
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV):
-
These techniques can be used with an electroactive intercalator (e.g., methylene (B1212753) blue) that binds to double-stranded DNA (dsDNA).
-
After hybridization, incubate the sensor in a solution containing the intercalator.
-
The amount of intercalator bound will be proportional to the amount of dsDNA formed on the surface, which can be quantified by the voltammetric peak current.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and use of the DNA biosensor.
Signaling Pathway: Mixed Monolayer for DNA Sensing
This diagram illustrates the principle of using a mixed self-assembled monolayer for DNA detection on a gold surface.
References
- 1. Development of a DNA Sensor Based on Alkanethiol Self- Assembled Monolayer-Modified Electrodes [mdpi.com]
- 2. Surface chemistry effects on the performance of an electrochemical DNA sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greatly extended storage stability of electrochemical DNA biosensors using ternary thiolated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Mercaptopropanol as a Traceless Linker in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex oligosaccharides is a cornerstone of glycobiology and the development of carbohydrate-based therapeutics.[1][2] The use of a traceless linker, a temporary tether that can be cleaved from the synthesized molecule without leaving a residual chemical scar, offers significant advantages in this field. 3-Mercaptopropanol has emerged as a versatile traceless linker, enabling the synthesis of oligosaccharides with a free reducing end, which are crucial for various biological assays and as building blocks for more complex glycoconjugates.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a traceless linker in oligosaccharide synthesis, based on the seminal work of Seeberger and colleagues. The methodology relies on a robust photochemical installation of the linker, its stability during enzymatic or chemical glycosylation steps, and its efficient cleavage to yield the desired oligosaccharide.
Principle of the Method
The strategy involves a three-stage process:
-
Linker Installation: A protected 1-thio-monosaccharide is coupled with an allyl ether or ester derivative of an aglycon via a photochemical thiol-ene reaction. This reaction proceeds readily under UV irradiation, forming a stable thioglycoside with the this compound linker.
-
Oligosaccharide Elongation: The carbohydrate moiety is then elongated through standard chemical or enzymatic glycosylation procedures. The thioether linkage of the this compound linker is stable to these reaction conditions.
-
Traceless Cleavage and Functionalization: The linker is activated by an electrophilic promoter, such as N-iodosuccinimide (NIS), in the presence of a catalytic amount of a protic acid. This activation facilitates the cleavage of the thioether bond and allows for the introduction of a wide range of nucleophiles at the anomeric position, yielding the final oligosaccharide product without any trace of the original linker.
Advantages of the this compound Traceless Linker
-
Traceless Cleavage: The linker is completely removed from the final product, leaving a native hydroxyl group at the reducing end.
-
Stability: The thioglycosidic bond is stable to a wide range of reaction conditions used in oligosaccharide synthesis, including enzymatic glycosylation.
-
Versatility: A variety of aglycons with reporter groups (e.g., chromophores, fluorophores) or affinity tags (e.g., biotin) can be readily introduced and subsequently replaced by other nucleophiles.
-
Mild Cleavage Conditions: The cleavage protocol is performed under mild conditions that are compatible with most common protecting groups used in carbohydrate chemistry.
-
Access to Oligosaccharide Libraries: This methodology is well-suited for the combinatorial synthesis of oligosaccharide libraries for high-throughput screening and drug discovery applications.
Applications in Research and Drug Development
The ability to synthesize well-defined oligosaccharides with a free reducing end is critical for several applications:
-
Probes for Glycosyltransferases and Glycosidases: Synthesized oligosaccharides can be used as substrates or inhibitors to study the activity and specificity of carbohydrate-modifying enzymes.
-
Development of Carbohydrate-Based Vaccines: Access to pure synthetic oligosaccharides is essential for the development of conjugate vaccines against bacterial and viral pathogens.
-
Drug Discovery: Oligosaccharide libraries can be screened for their ability to interact with specific protein targets, leading to the discovery of new drug candidates.
-
Glycan Arrays: Synthesized oligosaccharides can be immobilized on solid surfaces to create glycan arrays for studying carbohydrate-protein interactions.
Experimental Protocols
Safety Precautions:
-
This compound: This compound is toxic if swallowed or in contact with skin and causes skin and eye irritation.[3][4][5][6] It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
N-Iodosuccinimide (NIS): NIS is harmful if swallowed and causes skin and serious eye irritation.[7][8][9][10][11] It may also cause respiratory irritation. Handle in a fume hood and wear appropriate PPE. It is light and moisture sensitive.
-
UV Radiation: The photochemical reaction requires a UV lamp. Ensure proper shielding to avoid exposure to harmful UV radiation.
Protocol 1: Photochemical Installation of the this compound Linker
This protocol describes the general procedure for the photochemical coupling of a per-O-acetylated 1-thio-monosaccharide with an allyl ether or ester.
Materials:
-
Per-O-acetylated 1-thio-monosaccharide (e.g., 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose)
-
Allyl ether or ester of the desired aglycon (e.g., allyl 2-naphthyl ether)
-
Methanol (anhydrous)
-
UV lamp (254 nm)
-
Quartz reaction vessel
-
Sodium methoxide (B1231860) solution (0.5 M in methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a quartz reaction vessel, dissolve the per-O-acetylated 1-thio-monosaccharide (1.0 eq) and the allyl ether/ester (1.0 - 3.0 eq, see Table 1 for specific examples) in anhydrous methanol.
-
Irradiate the solution with a 254 nm UV lamp at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add sodium methoxide solution (catalytic amount) to the reaction mixture to achieve de-O-acetylation. Stir at room temperature until TLC analysis indicates complete removal of the acetate (B1210297) groups.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired thioglycoside.
Protocol 2: Traceless Cleavage of the this compound Linker and Glycosylation
This protocol details the cleavage of the linker and subsequent glycosylation with a nucleophile.
Materials:
-
Oligosaccharide with the this compound linker (from Protocol 1 and subsequent elongation steps)
-
Nucleophile (e.g., an alcohol, thiol, or amine) (3.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Triflic acid (TfOH) or other suitable protic acid (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the oligosaccharide with the this compound linker (1.0 eq) and the nucleophile (3.0 eq) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add NIS (1.5 eq).
-
Cool the mixture to the desired temperature (e.g., -40 °C or 0 °C, depending on the reactivity of the nucleophile).
-
Add a catalytic amount of triflic acid (or another suitable acid).
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Filter the mixture through a pad of Celite and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final oligosaccharide.
Quantitative Data
The following tables summarize the yields obtained for the key steps of the synthesis as reported in the literature.
Table 1: Yields for the Photochemical Installation of the this compound Linker
| 1-Thio Sugar | Allyl Derivative | Product | Yield (%) |
| Per-O-acetylated 1-thio-β-D-glucopyranose | Allyl 2-naphthyl ether | 9a | 78 |
| Per-O-acetylated 1-thio-β-D-glucopyranose | Allyl 1-naphthylmethyl ether | 9b | 75 |
| Per-O-acetylated 1-thio-β-D-glucopyranose | Allyl 7-methoxycoumarin-4-acetate | 9c | 85 |
| Per-O-acetylated 1-thio-β-D-glucopyranose | Allyl 5-(dimethylamino)naphthalene-1-sulfonate | 9d | 65 |
| Per-O-acetylated 1-thio-β-D-glucopyranose | N-Allyl-5-(2-((biotinoyl)amino)ethyl)carboxamidofluorescein | 9e | 80 |
| Per-O-acetylated 1-thio-β-D-galactosamine | Allyl 2-naphthyl ether | 10a | 72 |
Data extracted from Merbouh, N.; Wallner, F. K.; Cociorva, O. M.; Seeberger, P. H. Org. Lett. 2007, 9 (4), 651–653.
Table 2: Yields for the Traceless Cleavage and Glycosylation with Various Nucleophiles
| Glycosyl Donor (with linker) | Nucleophile | Product | Yield (%) |
| Lactose derivative (12d) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 13 | 71 |
| Lactose derivative (12d) | 1-Octanol | 14 | 65 |
| Lactose derivative (12d) | Cholesterol | 15 | 58 |
| Lactose derivative (12d) | Serine derivative | 16 | 62 |
Data extracted from Merbouh, N.; Wallner, F. K.; Cociorva, O. M.; Seeberger, P. H. Org. Lett. 2007, 9 (4), 651–653.
Visualizations
Caption: Experimental workflow for oligosaccharide synthesis using a this compound traceless linker.
Caption: Logical relationship between the features and applications of the this compound linker.
References
- 1. This compound as a traceless linker for chemical and enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of synthetic carbohydrates to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Mercapto-1-propanol, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
Troubleshooting & Optimization
Preventing oxidation of 3-Mercaptopropanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 3-Mercaptopropanol in solution, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is the oxidation of its thiol (-SH) group. This oxidation typically leads to the formation of a disulfide dimer (3,3'-disulfanediyldipropan-1-ol). This dimerization can alter the compound's chemical properties, potentially leading to decreased solubility and loss of biological or chemical activity. Further oxidation to form sulfenic, sulfinic, or sulfonic acids can also occur, which is generally irreversible.
Q2: What factors accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation of the thiol group in this compound:
-
pH: The rate of thiol oxidation is highly dependent on pH. In alkaline conditions (higher pH), the thiol group deprotonates to form the more reactive thiolate anion (-S⁻), which is much more susceptible to oxidation.
-
Dissolved Oxygen: Molecular oxygen from the atmosphere dissolved in the solvent is a primary oxidizing agent.
-
Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the rate of thiol oxidation.[1]
-
Light: Exposure to light, particularly UV radiation, can promote the photochemical oxidation of thiols.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidation of this compound in my solutions?
A3: To prevent oxidation, it is crucial to control the experimental conditions:
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally below 7.0) to keep the thiol group in its less reactive protonated state.
-
Deoxygenation of Solvents: Before use, sparge your buffers and solvents with an inert gas like nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Use of Reducing Agents: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the solution. These agents help to keep the thiol group in its reduced state. TCEP is often preferred as it is more stable and less prone to air oxidation itself.
-
Use of Chelating Agents: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into your buffers to sequester metal ions that can catalyze oxidation.[1]
-
Light Protection: Store solutions containing this compound in amber vials or protect them from light to prevent photochemical oxidation.
-
Low Temperature Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of oxidation.
Troubleshooting Guides
Problem: I am observing a decrease in the purity of my this compound solution over time, with a new, less polar peak appearing in my HPLC analysis.
-
Possible Cause: This is a classic sign of disulfide dimer formation due to oxidation. The dimer is typically less polar than the monomer and will have a different retention time on a reverse-phase HPLC column.
-
Solution:
-
Confirmation: To confirm that the new peak is the disulfide dimer, you can treat a sample of your solution with a reducing agent like TCEP and re-analyze it by HPLC. If the new peak disappears and the peak corresponding to this compound increases, this confirms oxidation.
-
Prevention: For future experiments, prepare your this compound solutions using deoxygenated buffers with an acidic pH (e.g., pH 6.0-6.5) and consider adding a chelating agent like EDTA (e.g., 1 mM). For long-term storage, prepare aliquots of your stock solution in deoxygenated buffer and store them under an inert atmosphere (e.g., argon or nitrogen) at -80°C.
-
Problem: My reaction involving the thiol group of this compound is giving low yields or failing completely.
-
Possible Cause: The thiol group may have oxidized to a disulfide before or during the reaction, rendering it unreactive for the desired transformation.
-
Solution:
-
In-situ Reduction: Add a reducing agent like TCEP (typically 1-5 mM) directly to your reaction mixture. TCEP is compatible with many common reactions, such as thiol-maleimide conjugations, and will maintain the thiol in its reduced, reactive state.
-
Pre-reaction Check: Before starting your reaction, you can use a thiol-specific assay (e.g., Ellman's reagent, DTNB) to quantify the amount of free thiol in your this compound solution to ensure it has not significantly oxidized.
-
Optimize Reaction Conditions: Ensure that your reaction buffer has been deoxygenated and that the pH is appropriate for both the stability of the thiol and the requirements of your specific reaction.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Condition | Effect on Oxidation Rate | Recommendation |
| pH | Alkaline (pH > 8) | Significantly Increased | Maintain pH below 7.0 |
| Neutral (pH ~7) | Moderate | Use slightly acidic conditions if possible | |
| Acidic (pH < 6) | Significantly Decreased | Ideal for storage and handling | |
| Dissolved Oxygen | High | Increased | Deoxygenate all solvents and buffers |
| Low | Decreased | Work under an inert atmosphere (e.g., N₂, Ar) | |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Present | Catalytically Increased[1] | Add a chelating agent (e.g., 1 mM EDTA) |
| Absent | Baseline | Use high-purity reagents and solvents | |
| Temperature | High | Increased | Store solutions at low temperatures (-20°C or -80°C) |
| Low | Decreased | Prepare solutions fresh and keep on ice during use | |
| Light Exposure | High | Increased (Photochemical Oxidation) | Store in amber vials or protect from light |
| Low | Decreased | Minimize exposure to direct light |
Table 2: Comparison of Common Reducing Agents for Thiol Stabilization
| Reducing Agent | Typical Concentration | Advantages | Disadvantages |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1-10 mM | Odorless, stable in air, effective over a wide pH range, does not contain a thiol group. | Can be more expensive than DTT. |
| DTT (Dithiothreitol) | 1-10 mM | Inexpensive, effective reducing agent. | Strong odor, prone to air oxidation, can interfere with some downstream applications. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimized risk of oxidation.
Materials:
-
This compound
-
High-purity, deionized water
-
Buffer components (e.g., sodium phosphate)
-
EDTA (disodium salt)
-
Hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nitrogen or argon gas
-
Sterile, conical tubes for storage
Procedure:
-
Buffer Preparation: Prepare your desired buffer (e.g., 100 mM phosphate (B84403) buffer) in high-purity water.
-
Add Chelating Agent: Add EDTA to the buffer to a final concentration of 1 mM.
-
Deoxygenation: Place the buffer in a flask with a stir bar and sparge with nitrogen or argon gas for at least 30 minutes while stirring to remove dissolved oxygen.
-
pH Adjustment: Adjust the pH of the deoxygenated buffer to 6.0-6.5 using HCl or NaOH.
-
Dissolution: In a separate vial, weigh the required amount of this compound. Quickly add the deoxygenated, pH-adjusted buffer to dissolve the this compound to your target concentration.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use tubes. Flush the headspace of each tube with nitrogen or argon before sealing.
-
Freezing: For long-term storage, flash-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer.
Protocol 2: HPLC Method for Monitoring this compound Oxidation
Objective: To quantify the amount of this compound and its disulfide dimer in a solution using HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Sample of this compound solution
Procedure:
-
Sample Preparation: Dilute your this compound solution in Mobile Phase A to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample onto the HPLC system. This compound will elute as an early peak, while the less polar disulfide dimer will have a longer retention time. The peak areas can be used to determine the relative amounts of the monomer and the oxidized dimer.
Mandatory Visualization
Caption: Reversible oxidation of this compound to its disulfide dimer.
Caption: Experimental workflow for preventing this compound oxidation.
Caption: Troubleshooting logic for low reaction yield with this compound.
References
Technical Support Center: Improving Yield of 3-Mercaptopropanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercaptopropanol. The following sections address common issues that can lead to low reaction yields and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound has two primary reactive functional groups: a thiol (-SH) and a hydroxyl (-OH). This allows it to participate in a variety of reactions, most commonly:
-
Thiol-Ene "Click" Reactions: This is a highly efficient reaction between the thiol group of this compound and an alkene ("ene"). It can proceed via two main mechanisms: a radical-mediated addition or a base-catalyzed Michael addition.[1] These reactions are favored for their high yields, stereoselectivity, and rapid reaction rates under mild conditions.[1]
-
Thioetherification: The thiol group can undergo nucleophilic substitution reactions (e.g., with alkyl halides) to form thioethers.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. This is a common side reaction that can reduce the yield of the desired product.[2]
Q2: My this compound reaction is giving a low yield. What are the general areas I should investigate?
A2: Low yields in reactions involving this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Re-evaluate the reaction temperature, time, solvent, and catalyst. Inappropriate conditions can lead to incomplete reactions or the formation of side products.[3][4]
-
Purity of Reactants: Ensure the purity of your this compound and other starting materials. Impurities can interfere with the reaction or act as catalysts for side reactions.[3]
-
Side Reactions: The thiol group is prone to oxidation to form disulfides. Other potential side reactions depend on the specific reaction being performed.[2]
-
Work-up and Purification: Significant product loss can occur during the work-up and purification steps.[5][6] Your product might be sensitive to the pH of the aqueous wash, or it could be partially soluble in the aqueous layer.[6] Purification methods like column chromatography or distillation need to be optimized to minimize losses.[5][7]
Q3: How can I prevent the oxidation of the thiol group in this compound during my reaction?
A3: Oxidation of the thiol to a disulfide is a common cause of reduced yield. To minimize this, consider the following precautions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2][5]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture or during work-up to reverse any disulfide formation. However, ensure the reducing agent is compatible with your desired reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield in Thiol-Ene Addition Reactions
The thiol-ene reaction is a powerful tool, but achieving high yields consistently requires careful control of reaction parameters.
Troubleshooting Steps:
-
Identify the Mechanism: Determine if your reaction is a radical addition or a Michael addition, as the troubleshooting steps will differ.
-
For Radical Additions:
-
Initiator Efficiency: Ensure your radical initiator is active and used at the correct concentration. For photoinitiation, check the wavelength and intensity of your UV source.
-
Oxygen Inhibition: As mentioned in the FAQs, oxygen can quench radicals. Working under an inert atmosphere is crucial.
-
-
For Michael Additions:
-
Catalyst Choice: The choice of base is critical. Stronger bases can deprotonate the thiol more effectively but may also lead to side reactions. Common bases include amines (e.g., triethylamine) and phosphines.[8]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents often work well for Michael additions.[8]
-
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction. This will help you determine if the reaction is incomplete or if side products are forming over time.[3][5]
Issue 2: Product Loss During Work-up and Purification
Even with a high-yielding reaction, significant product loss can occur during the isolation and purification stages.
Troubleshooting Steps:
-
Aqueous Work-up:
-
Check Aqueous Layer: If your product has some water solubility, it may be partitioning into the aqueous layer during extraction. Analyze the aqueous layer (e.g., by TLC or LC-MS) to confirm if this is the case.[6]
-
pH Sensitivity: Your product may be sensitive to acidic or basic conditions used in the work-up. Test the stability of your product to the work-up conditions on a small scale before applying it to the entire batch.[6]
-
-
Purification Method:
-
Column Chromatography: If using silica (B1680970) gel chromatography, be aware that acidic silica can sometimes cause degradation of sensitive compounds. Consider using neutralized silica gel or a different stationary phase.[5]
-
Distillation: For thermally sensitive products, distillation under high vacuum is recommended to keep the temperature as low as possible.[5]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can minimize loss compared to chromatography.[5]
-
Data Presentation
Table 1: Reported Yields for Reactions in the Synthesis of this compound
| Reaction Step | Reactants | Reagents/Conditions | Yield (%) | Reference |
| Thioacetate (B1230152) Formation | Allyl alcohol, Thio-S-acetic acid | Chloroform (B151607), 50-60°C, 2 hours | 94 | [10] |
| Thioacetate Formation | Allyl alcohol, Thio-S-acetic acid | Chloroform, 50-60°C, 3 hours | 91 | [10] |
| Thioacetate Formation | Allyl alcohol, Thio-S-acetic acid | 50-60°C, 2 hours | 85 | [10] |
| Hydrolysis | S-(3-hydroxypropyl) thioacetate | Methanol (B129727), Hydrazine (B178648) monohydrate, 20-30°C, 1 hour | Not specified | [10] |
| Overall Synthesis | Allyl alcohol to this compound | Two-step synthesis with simple distillation | 78 | [10] |
Table 2: Influence of Catalyst on Thiol-Michael Addition Yields
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Triethylamine (Et₃N) | Dichloromethane | Room Temperature | 15-30 | Representative | [11] |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 60 | ~90 | [11] |
| DBU | Dichloromethane | Room Temperature | 120 | >95 | [11] |
Experimental Protocols
Protocol 1: Synthesis of S-(3-hydroxypropyl) thioacetate
This protocol is adapted from a patented procedure for the synthesis of a this compound precursor.[10]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add allyl alcohol.
-
Reagent Addition: Heat the flask to 50-60°C. Add thio-S-acetic acid dropwise to the heated allyl alcohol.
-
Reaction: Maintain the reaction mixture at 50-60°C for 2-3 hours with continuous stirring.
-
Work-up: After the reaction is complete, distill off the solvent (e.g., chloroform if used) under reduced pressure at 50°C. The resulting faint yellow liquid is S-(3-hydroxypropyl) thioacetate.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol describes the hydrolysis of S-(3-hydroxypropyl) thioacetate to yield this compound.[10]
-
Reaction Setup: In a flask, dissolve the S-(3-hydroxypropyl) thioacetate obtained from Protocol 1 in methanol.
-
Reagent Addition: Add hydrazine monohydrate to the methanol solution.
-
Reaction: Stir the reaction mixture at 20-30°C for 1 hour.
-
Work-up and Purification: After the reaction, perform an appropriate work-up, which may include quenching, extraction with an organic solvent (e.g., chloroform), washing, drying over a desiccant (e.g., anhydrous magnesium sulfate), and solvent removal. The crude product can then be purified by distillation under reduced pressure (e.g., 15 Torr, 90°C) to obtain this compound as a faint yellow liquid.[10]
Visualizations
Caption: General experimental workflow for a this compound reaction.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3-Mercaptopropanol in Michael Addition Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Michael addition of 3-mercaptopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Michael addition of this compound?
A1: The most frequently encountered side products in the Michael addition involving this compound are the disulfide dimer of this compound and products resulting from the retro-Michael reaction.[1][2][3] The formation of these side products is influenced by reaction conditions such as pH, temperature, and the presence of oxygen.[4][5]
Q2: How can I detect the formation of the disulfide dimer of this compound in my reaction mixture?
A2: The presence of the disulfide dimer can be identified using several analytical techniques. Mass spectrometry (MS) is a direct method, where a peak corresponding to the molecular weight of the dimer (double the monomer minus two hydrogens) will be observed. High-performance liquid chromatography (HPLC) can also be used, where a new peak with a different retention time, often indicating lower polarity, will appear compared to the this compound monomer.[5]
Q3: What is the retro-Michael reaction, and under what conditions does it occur?
A3: The retro-Michael reaction is the reverse of the Michael addition, where the Michael adduct dissociates back into the original thiol (this compound) and the Michael acceptor.[2][3] This reaction is favored at elevated temperatures and in basic conditions.[2][6] The stability of the Michael adduct and the specific Michael acceptor used also play a significant role in the extent of the retro-Michael reaction.[2][6]
Q4: Can the choice of catalyst influence the formation of side products?
A4: Yes, the catalyst can influence side reactions. While tertiary amines are commonly used to deprotonate the thiol and catalyze the reaction, primary and secondary amines could theoretically lead to competing aza-Michael addition, although this is generally not significant.[7] The concentration of the catalyst is also important, as an excess can promote side reactions.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common problems encountered during the Michael addition of this compound.
Issue 1: Low Yield of the Desired Michael Adduct
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature moderately. |
| Disulfide Dimer Formation | Analyze the starting material and reaction mixture for the presence of the disulfide dimer.[5] If significant dimerization is observed, deaerate solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can also help prevent disulfide formation.[5] |
| Retro-Michael Reaction | If the reaction is performed at an elevated temperature, the equilibrium may favor the starting materials.[2] Try running the reaction at a lower temperature for a longer duration. Analyze the reaction mixture at different time points to assess the stability of the adduct. |
| Incorrect Stoichiometry | Ensure the molar ratio of this compound to the Michael acceptor is accurate. A slight excess of the thiol can sometimes be used to drive the reaction to completion, but be mindful of purification challenges. |
| Catalyst Inefficiency | The pKa of the thiol and the base strength of the catalyst are crucial.[4][8] Ensure the chosen catalyst is sufficiently basic to deprotonate this compound effectively. |
Issue 2: Presence of Multiple Unidentified Products
| Possible Cause | Troubleshooting Step |
| Polymerization of Michael Acceptor | While more common in radical-initiated reactions, some Michael acceptors can polymerize under basic conditions.[6] Ensure the reaction temperature is controlled and consider using a stabilizer if the acceptor is known to be prone to polymerization. |
| Reaction with Solvent | Protic solvents might interfere with the reaction or promote side reactions.[5] Consider using aprotic solvents like THF, DMF, or acetonitrile. |
| Degradation of Reactants or Products | The stability of the Michael acceptor and the resulting adduct under the reaction conditions should be considered. If either is unstable, this can lead to a complex mixture. Running the reaction at a lower temperature or for a shorter duration might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of this compound
-
To a solution of the Michael acceptor (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar), add this compound (1.0-1.2 eq).
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, DBU; 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Detection of Disulfide Dimer by Mass Spectrometry
-
Prepare a dilute solution of the sample (from the reaction mixture or the this compound starting material) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Look for the molecular ion peak corresponding to the disulfide dimer of this compound (C6H14O2S2), which has a molecular weight of 182.31 g/mol . The expected [M+H]+ would be at m/z 183.32.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: 3-Mercaptopropanol in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the use of 3-Mercaptopropanol in peptide synthesis, particularly its role as a scavenger during the final cleavage step.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound is primarily used as a scavenger in the trifluoroacetic acid (TFA) cleavage cocktail during the final step of solid-phase peptide synthesis (SPPS). Its main function is to "scavenge" or trap reactive carbocations that are generated from the removal of acid-labile protecting groups from the amino acid side chains. By neutralizing these reactive species, it prevents them from modifying sensitive residues in the newly synthesized peptide, thus minimizing the formation of impurities.
Q2: Which amino acid residues are susceptible to modification during TFA cleavage and how does this compound help?
A2: Several amino acid residues with nucleophilic side chains are vulnerable to attack by carbocations generated during cleavage. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol group can be alkylated.
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.
This compound, being a thiol, is an effective nucleophile that reacts with and quenches these carbocations before they can cause undesired side reactions with the peptide.
Q3: What are the potential side reactions associated with using this compound as a scavenger?
A3: While effective, the use of this compound can sometimes lead to its own set of side reactions. The most common issue is the potential for the scavenger itself to attach to the peptide, forming a mixed disulfide with a cysteine residue or other reactive sites. Additionally, like other thiol scavengers, it can have a strong odor.
Q4: How do I choose the optimal concentration of this compound for my cleavage cocktail?
A4: The optimal concentration of this compound can vary depending on the specific peptide sequence, the protecting groups used, and the scale of the synthesis. A general starting point is to use it as a component in a scavenger "cocktail." A common practice is to include it at a concentration of 1-5% (v/v) in the TFA cleavage mixture. However, empirical optimization is often necessary to achieve the best results for a particular peptide.
Q5: Can this compound be used in combination with other scavengers?
A5: Yes, it is highly recommended to use this compound as part of a scavenger cocktail. Combining it with other scavengers can provide broader protection. For instance, it can be used with water (to scavenge tert-butyl cations), triisopropylsilane (B1312306) (TIS) (to reduce and scavenge trityl cations), and/or 1,2-ethanedithiol (B43112) (EDT). A common general-purpose cleavage cocktail is a mixture of TFA, TIS, water, and a thiol scavenger like this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired peptide | Incomplete cleavage from the resin. | Extend the cleavage time. Ensure the resin is well-swollen in the cleavage cocktail. |
| Precipitation of the peptide was incomplete. | Ensure the ether used for precipitation is ice-cold and use a sufficient volume (typically 10x the volume of the TFA solution). | |
| Presence of unexpected peaks in HPLC analysis | Modification of sensitive amino acid residues (Trp, Met, Cys, Tyr). | Increase the concentration of this compound or other scavengers in the cleavage cocktail. Optimize the scavenger combination. |
| The peptide has formed a disulfide bond with this compound. | Treat the crude peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to purification. | |
| Oxidation of Met or Cys residues. | Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed. | |
| Peptide is difficult to dissolve after precipitation | Aggregation of the peptide. | Try dissolving the peptide in a different solvent system, such as those containing a small amount of acetic acid, or a denaturant like guanidinium (B1211019) hydrochloride for initial purification steps. |
Data Presentation
Table 1: Comparison of Common Scavengers in TFA Cleavage
| Scavenger | Typical Concentration (%) | Primary Target | Advantages | Potential Disadvantages |
| This compound | 1 - 5 | Cations, prevents oxidation | Effective for protecting Cys and Met | Strong odor, potential for mixed disulfide formation |
| Water | 2.5 - 5 | tert-butyl cations | Readily available, effective for tBu groups | Can promote side reactions like aspartimide formation in sensitive sequences |
| Triisopropylsilane (TIS) | 1 - 5 | Trityl cations, reduces oxidation | Very effective for Trp protection, reduces sulfoxides | Can reduce some protecting groups prematurely if not used carefully |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5 | Cations, prevents oxidation | Well-established, effective for Cys and Met | Very strong, unpleasant odor |
| Thioanisole | 1 - 5 | Cations, particularly from Arg(Pmc/Pbf) | Helps in the removal of Arg protecting groups | Strong odor |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide from Resin using a this compound Scavenger Cocktail
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Collection tube
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptide-bound resin to the reaction vessel.
-
Resin Swelling: Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents from the synthesis.
-
Cleavage Cocktail Preparation: In a separate container, carefully prepare the cleavage cocktail. A typical cocktail (Reagent K) is:
-
92.5% TFA
-
2.5% Water
-
2.5% this compound
-
2.5% Triisopropylsilane (TIS)
-
Note: Always add acid to other components slowly. Prepare the cocktail fresh before use.
-
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per 1 gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the peptide sequence and protecting groups used.
-
Peptide Collection: After the incubation period, filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA to ensure all the cleaved peptide is collected. Combine the filtrates.
-
Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise to a centrifuge tube containing at least a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the correct molecular weight.
Visualizations
Caption: Workflow for peptide cleavage and isolation.
Caption: Role of this compound as a scavenger.
Optimizing Gold Nanoparticle Functionalization with 3-Mercaptopropanol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful functionalization of gold nanoparticles (AuNPs) with 3-Mercaptopropanol. This guide addresses common experimental challenges and offers detailed protocols and data to streamline your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of AuNPs with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate color change of AuNP solution to purple/blue or black precipitate upon adding this compound. | Aggregation of AuNPs. This can be caused by several factors: - Incorrect pH: The surface charge of citrate-stabilized AuNPs is pH-dependent. A suboptimal pH can lead to the displacement of citrate (B86180) ions without sufficient replacement by this compound, causing aggregation.[1][2][3] - High salt concentration: The presence of salts in the this compound solution or the AuNP dispersion can screen the surface charge, leading to aggregation. - Inappropriate solvent: The solvent used to dissolve this compound might be incompatible with the aqueous AuNP solution. | pH Adjustment: Ensure the pH of the AuNP solution is appropriate before adding the thiol. For citrate-stabilized AuNPs, a pH around 7-8 is often recommended for antibody conjugations, and similar principles apply to other thiol attachments. It's advisable to work in a buffered solution (e.g., phosphate (B84403) buffer) to maintain a stable pH. Use High-Purity Water: Ensure all solutions are made with high-purity, deionized water to minimize salt content.[4] Solvent Considerations: Dissolve this compound in a solvent that is miscible with water, such as ethanol (B145695), and add it dropwise to the AuNP solution while stirring.[5] |
| Functionalized AuNPs precipitate out of solution over time (poor long-term stability). | Incomplete or unstable functionalization. This could be due to: - Insufficient reaction time: The ligand exchange process may not have reached completion. - Low concentration of this compound: An inadequate amount of thiol may result in partial surface coverage.[6] - Residual reactants: Leftover reagents from the AuNP synthesis or the functionalization step can affect stability. | Optimize Reaction Time: Allow the reaction to proceed for an adequate duration, typically several hours (e.g., 12-24 hours) at room temperature with continuous stirring, to ensure complete ligand exchange.[5] Adjust Thiol Concentration: Experiment with different molar ratios of this compound to AuNPs to find the optimal concentration for complete surface coverage. Thorough Purification: After functionalization, purify the AuNPs by repeated centrifugation and resuspension in a fresh, appropriate solvent (e.g., ethanol or water) to remove any unbound thiol and other reactants.[5] |
| Characterization results (UV-Vis, DLS, Zeta Potential) are inconsistent with successful functionalization. | Issues with the functionalization process or the characterization method. - No shift in UV-Vis spectrum: This suggests that functionalization may not have occurred. - Large increase in DLS size or high Polydispersity Index (PDI): This indicates aggregation. - Zeta potential remains highly negative (similar to citrate-stabilized AuNPs): This could indicate incomplete surface coverage. | Verify Functionalization with UV-Vis: Successful functionalization should result in a slight red-shift (a few nanometers) in the surface plasmon resonance (SPR) peak.[4] Monitor Size with DLS: A small, monomodal increase in hydrodynamic diameter is expected. A large increase or multiple peaks suggest aggregation. Confirm Surface Charge with Zeta Potential: The zeta potential should become less negative upon successful functionalization as the citrate ions are replaced by the neutral hydroxyl groups of this compound. A zeta potential closer to zero is expected.[7][8] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for functionalizing gold nanoparticles with this compound?
While the optimal pH can depend on the initial stabilizing agent of the AuNPs, for citrate-stabilized nanoparticles, a pH that is slightly basic (around 7.5-8.5) is often a good starting point. This pH helps to deprotonate the thiol group, facilitating its binding to the gold surface, while maintaining the stability of the AuNP colloid.[9] It is recommended to perform optimizations to find the ideal pH for your specific system.
2. How can I confirm that my gold nanoparticles are successfully functionalized with this compound?
Several characterization techniques can be used in conjunction:
-
UV-Visible Spectroscopy: A small red-shift (typically 2-10 nm) in the surface plasmon resonance (SPR) peak is indicative of a change in the local refractive index at the nanoparticle surface due to ligand binding.[4][10]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected upon the addition of the this compound layer.
-
Zeta Potential Measurement: A decrease in the magnitude of the negative zeta potential (i.e., becoming less negative) suggests the replacement of negatively charged citrate ions with the neutral this compound.[7][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can confirm the presence of characteristic bonds from this compound (e.g., C-O, O-H) on the nanoparticle surface.
3. My AuNPs are aggregating. What are the most common causes and how can I prevent this?
Aggregation is a common issue and is often caused by:
-
Suboptimal pH: Drastic changes in pH can disrupt the electrostatic stability of the nanoparticles.[1][3]
-
High Ionic Strength: The presence of salts can compress the electrical double layer, leading to aggregation.
-
Insufficient Surface Coverage: If the this compound does not fully cover the nanoparticle surface, bare patches of gold can lead to aggregation.
To prevent aggregation, ensure you are using a suitable buffer to maintain a stable pH, use high-purity water and reagents to keep ionic strength low, and optimize the concentration of this compound and the reaction time to achieve complete surface coverage.
4. How do I remove excess, unbound this compound after the functionalization reaction?
The most common method for purification is repeated centrifugation. After the reaction, centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs. The supernatant, containing unbound this compound, can then be carefully removed. The nanoparticle pellet is then resuspended in a fresh solvent (e.g., deionized water or ethanol). This process should be repeated 2-3 times to ensure complete removal of excess thiol.[5]
Quantitative Data Summary
The following tables provide expected quantitative values for the characterization of AuNPs before and after functionalization with this compound. These values can serve as a benchmark for successful experiments.
Table 1: Expected Changes in UV-Vis Spectra and Hydrodynamic Size
| Parameter | Bare AuNPs (Citrate-Stabilized) | This compound Functionalized AuNPs |
| SPR Peak Wavelength (nm) | ~520 nm (for ~20 nm AuNPs) | Red-shift of 2-10 nm |
| Hydrodynamic Diameter (DLS) | Dependent on core size | Increase of 5-15 nm |
| Polydispersity Index (PDI) | < 0.3 | Should remain < 0.3 |
Table 2: Expected Changes in Surface Charge
| Parameter | Bare AuNPs (Citrate-Stabilized) | This compound Functionalized AuNPs |
| Zeta Potential (mV) | -30 to -50 mV | -10 to -25 mV |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol is adapted from standard ligand exchange procedures for thiol functionalization of AuNPs.[5]
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Ethanol (or another suitable water-miscible solvent)
-
Deionized water
-
Centrifuge
Procedure:
-
Prepare a solution of this compound in ethanol. The concentration will depend on the concentration and size of your AuNPs, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
While vigorously stirring the aqueous AuNP solution, add the this compound solution dropwise.
-
Continue to stir the mixture at room temperature for 12-24 hours to facilitate complete ligand exchange.
-
After the incubation period, transfer the solution to centrifuge tubes.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of your nanoparticles.
-
Carefully remove and discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water or ethanol. Sonication may be used briefly to aid in resuspension.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound this compound.
-
After the final wash, resuspend the functionalized AuNPs in the desired solvent for storage and characterization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
3-Mercaptopropanol reaction with aldehydes side reactions
Welcome to the technical support center for reactions involving 3-mercaptopropanol and aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an aldehyde?
The primary reaction is an acid-catalyzed nucleophilic addition and subsequent cyclization to form a six-membered heterocyclic ring known as a 1,3-oxathiane (B1222684). This reaction proceeds via a hemithioacetal intermediate.[1] The thiol group of this compound is a better nucleophile than the hydroxyl group and reacts first with the aldehyde's carbonyl carbon.
Q2: Why is the formation of a 1,3-oxathiane a useful reaction?
This reaction is primarily used to "protect" the aldehyde functional group.[2] Aldehydes are highly reactive. By converting the aldehyde to a more stable 1,3-oxathiane, it can be preserved during subsequent chemical transformations on other parts of the molecule. The protecting group can later be removed to regenerate the original aldehyde.[3]
Q3: What are the typical catalysts for this reaction?
The reaction is generally catalyzed by acids. Both Lewis acids, such as boron trifluoride (BF3), and Brønsted acids, like p-toluenesulfonic acid (p-TsOH), are commonly employed to facilitate the condensation.[1][3][4][5]
Q4: Can the 1,3-oxathiane be converted back to the aldehyde?
Yes, the reaction is reversible. The 1,3-oxathiane can be hydrolyzed back to the original aldehyde and this compound, typically by using aqueous acid. This process is known as deprotection.
Q5: Which functional group on this compound is more reactive towards the aldehyde?
The thiol (-SH) group is more nucleophilic than the alcohol (-OH) group. Therefore, the sulfur atom initiates the attack on the electrophilic carbonyl carbon of the aldehyde.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the reaction of this compound with aldehydes.
Problem: My reaction yield is low or I'm recovering mostly starting material.
-
Possible Cause 1: Inactive Catalyst. The acid catalyst may have degraded or may be insufficient.
-
Solution: Use a fresh batch of the acid catalyst (e.g., p-TsOH, BF3). Consider increasing the catalyst loading, but be mindful that excess acid can promote side reactions.
-
-
Possible Cause 2: Presence of Water. The formation of the 1,3-oxathiane is a condensation reaction that releases water.[1] According to Le Châtelier's principle, excess water in the reaction mixture can inhibit the forward reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove the water as it is formed.
-
-
Possible Cause 3: Insufficient Temperature. The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like toluene (B28343) or 1,2-dichloroethane (B1671644) is a common practice.[5]
-
Problem: My aldehyde is being consumed, but not to form the desired product. I observe complex mixtures or polymerization.
-
Possible Cause 1: Aldol (B89426) Condensation. If your aldehyde possesses alpha-hydrogens and the conditions are inadvertently basic (or even under some acidic conditions), it can undergo self-condensation. This leads to the formation of β-hydroxy aldehydes and their dehydrated α,β-unsaturated derivatives.[7]
-
Solution: Strictly maintain acidic conditions. Ensure no basic contaminants are present in your reagents or glassware. Running the reaction at lower temperatures may also disfavor the aldol pathway.
-
-
Possible Cause 2: Cannizzaro Reaction. If your aldehyde lacks alpha-hydrogens and you have strongly basic conditions, it may undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.
-
Solution: This is an issue of pH control. Ensure the reaction is run under the recommended acidic conditions.
-
Problem: I observe a significant byproduct with a mass corresponding to a disulfide.
-
Possible Cause: Oxidation of Thiol. The thiol group of this compound is susceptible to oxidation, especially in the presence of air (oxygen), which can dimerize two molecules to form a disulfide bridge.[6]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degassing the solvent prior to use can also be beneficial.
-
Problem: The reaction seems to form an intermediate but does not proceed to the final cyclic product.
-
Possible Cause: Stable Hemithioacetal. The reaction proceeds through a hemithioacetal intermediate.[1] If conditions are not sufficient to promote the final intramolecular cyclization and dehydration, this intermediate may accumulate.
-
Solution: Ensure adequate catalyst is present and that water is being effectively removed from the system, for example, by using a Dean-Stark trap. Increasing the reaction temperature can also help drive the final ring-closing step.
-
Data Presentation
Table 1: Common Catalysts and Conditions
| Catalyst | Type | Typical Solvent | Temperature | Water Removal |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Toluene, Dichloroethane | Reflux | Dean-Stark Trap |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Dichloromethane, THF | 0 °C to RT | Molecular Sieves |
| Amberlyst® 15 | Solid Acid Resin | Various | RT to Reflux | Inherent (or add sieves) |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Dichloromethane | RT | Molecular Sieves |
Table 2: Summary of Potential Side Reactions
| Side Reaction | Substrate Requirement | Conditions Favoring Reaction | Resulting Byproduct(s) |
| Aldol Condensation | Aldehyde with α-hydrogens | Basic or strongly acidic conditions, heat | β-hydroxy aldehydes, α,β-unsaturated aldehydes |
| Thiol Oxidation | This compound | Presence of air (O₂), metal impurities | Bis(3-hydroxypropyl) disulfide |
| Polymerization | Aldehyde (e.g., formaldehyde) | Strong acid, trace impurities | Polyacetals (e.g., paraformaldehyde) |
| Hydrate Formation | Aldehyde | Presence of water | Geminal diols (hydrates)[8] |
Experimental Protocols
General Protocol for the Synthesis of a 1,3-Oxathiane
This protocol is a general guideline for the acid-catalyzed formation of a 1,3-oxathiane from an aldehyde and this compound using a Dean-Stark apparatus to remove water.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq)
-
Anhydrous Toluene
-
Dean-Stark apparatus, condenser, and round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is oven-dried.
-
To the round-bottom flask, add the aldehyde, this compound, and anhydrous toluene (to a concentration of approx. 0.5 M).
-
Add the p-TsOH catalyst to the mixture.
-
Fit the Dean-Stark trap (pre-filled with toluene) and the condenser.
-
Begin stirring and heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. A typical reaction time is 4-20 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by washing the organic mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a water wash and a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary, typically by flash column chromatography.
Mandatory Visualizations
Caption: Main reaction pathway for 1,3-oxathiane formation.
Caption: Common side reactions in aldehyde-thiol chemistry.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Mercaptopropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-mercaptopropanol from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurity profile of this compound can vary depending on the synthetic route. Common impurities include:
-
3,3'-disulfanediyldipropan-1-ol (Disulfide): This is the most common impurity, formed by the oxidation of this compound. Exposure to air, especially at elevated temperatures or in the presence of metal ions, can accelerate its formation.
-
Unreacted Starting Materials: Depending on the synthesis, this could include 3-chloro-1-propanol (B141029) or allyl alcohol and thioacetic acid.[1]
-
Sulfur-containing byproducts: Other related sulfur compounds may be present depending on the specific reagents and reaction conditions used.
Q2: What is the best method for purifying this compound?
A2: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The two most effective methods are vacuum distillation and flash column chromatography.
-
Vacuum Distillation: This is an excellent method for large-scale purifications and for removing non-volatile impurities.[2] this compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.
-
Flash Column Chromatography: This technique is highly effective for removing impurities with similar boiling points to this compound, such as the disulfide dimer. It is suitable for small to medium-scale purifications.
Q3: How can I minimize the oxidation of this compound to its disulfide during purification and storage?
A3: Minimizing oxidation is critical for obtaining high-purity this compound. Here are some key strategies:
-
Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or by freeze-pump-thaw cycles can significantly reduce oxidation.
-
Add a reducing agent: For storage, adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) can help to prevent disulfide formation. However, this is generally not recommended during purification as it would need to be removed later.
-
Store properly: Store purified this compound at low temperatures (2-8°C) under an inert atmosphere and protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield after distillation | - Decomposition at high temperatures: The distillation temperature is too high, even under vacuum. - Product loss in the distillation residue: Significant amount of product remains in the distillation flask. - Inefficient condensation: The condenser is not adequately cooling the vapor. | - Reduce the vacuum pressure: A lower pressure will decrease the boiling point. - Ensure efficient stirring: This prevents bumping and localized overheating. - Use a shorter distillation path: A short-path distillation apparatus can minimize losses. - Check the condenser coolant flow and temperature: Ensure the coolant is cold and flowing at an adequate rate. |
| Product is still impure after distillation (contains disulfide) | - Co-distillation of the impurity: The boiling point of the disulfide is close to that of this compound under the distillation conditions. - Oxidation during distillation: Air leaks in the distillation setup or dissolved oxygen in the crude material. | - Use fractional distillation: A fractionating column provides better separation of components with close boiling points. - Perform a pre-treatment: Consider a mild reduction step before distillation to convert the disulfide back to the thiol, followed by removal of the reducing agent. - Check all joints for leaks: Ensure a good seal on all ground glass joints. - Degas the crude material: Sparge with nitrogen or argon before heating. |
| Product does not elute from the silica (B1680970) gel column | - Solvent system is not polar enough: The eluent does not have sufficient polarity to displace the polar this compound from the silica gel. - Strong interaction with silica: The thiol group may be interacting strongly with the acidic silica gel. | - Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate system). A gradient elution can be effective.[3] - Use a different stationary phase: Consider using a less acidic silica gel or an alternative like alumina. - Add a modifier to the eluent: A small amount of a polar solvent like methanol (B129727) can help to elute highly retained compounds. |
| Product co-elutes with impurities during chromatography | - Inappropriate solvent system: The chosen eluent does not provide adequate separation between this compound and the impurity. - Column overloading: Too much crude material was loaded onto the column. | - Optimize the solvent system using TLC: Test different solvent mixtures to find one that gives good separation (a ΔRf of at least 0.2).[4] - Use a shallower solvent gradient: A slower increase in polarity can improve resolution. - Reduce the amount of sample loaded: As a rule of thumb, the amount of silica gel should be 50-100 times the weight of the crude material for good separation. |
| Formation of an emulsion during liquid-liquid extraction | - Vigorous shaking: Shaking the separatory funnel too aggressively can create a stable emulsion. - Presence of surfactants or fine solids: These can stabilize the interface between the two liquid phases. | - Gently invert the separatory funnel: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers. - Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase and can help to break the emulsion.[5] - Filter the mixture: If fine solids are present, filtering the entire mixture through a pad of celite can help. - Allow the mixture to stand: Sometimes, an emulsion will break if left undisturbed for a period. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying several grams of this compound.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
- Use a magnetic stirrer and a heating mantle with a temperature controller.
- Ensure all glassware is dry and all joints are properly greased and sealed to maintain a good vacuum.
2. Procedure:
- Place the crude this compound into the distillation flask with a magnetic stir bar.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Slowly apply vacuum and begin stirring.
- Once a stable vacuum is achieved (e.g., 10-15 mmHg), gradually heat the distillation flask.
- Collect any low-boiling impurities as the first fraction.
- Increase the temperature to distill the this compound. The boiling point at 10 mmHg is approximately 81-82 °C.
- Collect the main fraction in a pre-weighed receiving flask.
- Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
- Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for purifying smaller quantities (up to a few grams) of this compound and for efficiently removing the disulfide impurity.
1. Preparation:
- Select an appropriate eluent system: A mixture of hexanes and ethyl acetate is a good starting point. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between this compound and its impurities (aim for an Rf of ~0.3 for the product). A typical starting point is 20-30% ethyl acetate in hexanes.
- Pack the column: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the silica bed is well-compacted and level.
2. Procedure:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
- Carefully load the sample onto the top of the silica gel bed.
- Add a layer of sand on top of the sample to prevent disturbance of the silica bed.
- Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
- Collect fractions in test tubes and monitor the elution by TLC.
- Combine the fractions containing the pure this compound.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-90% | - Scalable to large quantities. - Effective for removing non-volatile impurities. - Relatively low cost for large scale. | - May not effectively separate impurities with close boiling points. - Potential for thermal decomposition if not carefully controlled. - Requires specialized glassware and a good vacuum source. |
| Flash Column Chromatography | >99% | 60-85% | - Excellent for separating compounds with similar boiling points. - High purity can be achieved. - Can be performed at room temperature, minimizing thermal stress on the compound. | - Less suitable for very large quantities. - Generates solvent waste. - Can be more time-consuming than distillation for large scales. |
| Liquid-Liquid Extraction | Variable (used for initial workup) | >90% (for the extraction step) | - Good for removing water-soluble or acid/base-soluble impurities. - Quick and simple for initial cleanup. | - Not a standalone purification method for achieving high purity. - Risk of emulsion formation. - Requires large volumes of solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: 3-Mercaptopropanol Click Chemistry
Welcome to the technical support center for 3-Mercaptopropanol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and optimize their reaction outcomes.
Troubleshooting Guide
Users of this compound in thiol-ene and thiol-yne click chemistry may encounter several common issues leading to the formation of unexpected byproducts. This guide provides a systematic approach to identifying and resolving these problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Product mixture contains species with disulfide bonds. | Oxidation of this compound to form a disulfide, which can then participate in side reactions.[1][2][3] This can be exacerbated by the presence of oxygen or certain initiators. | - Degas all solvents and reagents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh, high-purity this compound. |
| Formation of a high molecular weight polymer instead of the desired adduct (especially with acrylate (B77674) or methacrylate (B99206) partners). | Homopolymerization of the 'ene' component (e.g., acrylate) can compete with the thiol-ene addition, particularly at elevated temperatures.[4] | - If using thermal initiation, lower the reaction temperature. - Consider using a photoinitiator at ambient temperature for better control. - Adjust the stoichiometry to use a slight excess of the thiol. |
| Incomplete conversion or low yield of the desired product. | - Steric hindrance near the reactive sites.[5] - Inefficient initiation (for radical pathways). - Inappropriate pH or solvent conditions (for nucleophilic pathways).[6] | - If sterically hindered, consider increasing the reaction time or temperature moderately.[5] - Ensure the initiator is appropriate for the reaction conditions (e.g., correct wavelength for photoinitiation). - For nucleophilic additions, optimize the base catalyst and solvent polarity.[4] |
| Formation of multiple isomers or unexpected adducts. | - For thiol-yne reactions, both mono- and di-addition products can form.[7][8] - Michael addition to an electron-poor alkene may be occurring, leading to a different constitutional isomer than the radical addition product.[9][10] | - Control the stoichiometry of the thiol to the alkyne to favor mono- or di-addition. - To favor the anti-Markovnikov radical addition product, ensure efficient radical initiation and avoid conditions that promote nucleophilic Michael addition (e.g., strong bases). |
Frequently Asked Questions (FAQs)
Q1: My thiol-ene reaction with this compound and an acrylate is giving me a gooey mess instead of a clean product. What's happening?
A: This is a classic sign of competing homopolymerization of the acrylate. The radical intermediate of the acrylate can react with another acrylate monomer faster than it chain-transfers with the thiol. To mitigate this, try using a photoinitiator at a lower temperature, as thermal initiation can favor homopolymerization. Also, ensure your reaction is not over-exposed to the initiation source, and consider adjusting your stoichiometric ratio.Q2: I've identified a byproduct with a mass corresponding to a dimer of this compound linked by a disulfide bond. How can I prevent this?
A: The formation of disulfide byproducts is typically due to the oxidation of the thiol groups.[2][3] Thiols can be sensitive to atmospheric oxygen, especially in the presence of initiators or trace metal impurities. To prevent this, it is critical to work under anaerobic conditions. This can be achieved by thoroughly degassing your solvents and reagents (e.g., by sparging with nitrogen or argon) and running the reaction under an inert atmosphere. Using fresh, purified this compound is also recommended.Q3: In my thiol-yne reaction, I'm getting a mixture of single and double addition products. How can I favor one over the other?
A: The thiol-yne reaction can proceed via a two-step addition process.[7] The first addition of the thiol to the alkyne forms a vinyl sulfide, which can then undergo a second thiol-ene reaction. To favor the mono-addition product, you can use an excess of the alkyne relative to the this compound. Conversely, to drive the reaction towards the di-addition product, an excess of the thiol should be used along with sufficient reaction time and initiator.Q4: What is the difference between the Michael addition and the radical thiol-ene addition product with this compound?
A: The radical-mediated thiol-ene addition proceeds via an anti-Markovnikov mechanism, where the sulfur atom adds to the less substituted carbon of the double bond.[6] In contrast, the Michael addition is a nucleophilic conjugate addition to an electron-deficient alkene (like an acrylate or maleimide), where the thiolate anion attacks the β-carbon of the double bond.[9][10] The resulting products are constitutional isomers. To favor the radical pathway, use a radical initiator (photo or thermal) and avoid basic conditions that would generate a significant concentration of thiolate anions.Visualizing Reaction Pathways and Troubleshooting
Expected vs. Unexpected Pathways in Thiol-Ene Reactions
The following diagram illustrates the desired radical thiol-ene pathway with this compound and a generic 'ene' partner, alongside common side reactions.
Caption: Desired thiol-ene pathway versus common side reactions.
Troubleshooting Workflow for Unexpected Byproducts
This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation in this compound click chemistry.
Caption: A troubleshooting workflow for byproduct formation.
Experimental Protocols
Protocol 1: Minimizing Disulfide Formation in a Radical Thiol-Ene Reaction
This protocol details a typical photoinitiated thiol-ene reaction with an emphasis on preventing oxidative side reactions.
Materials:
-
This compound (high purity)
-
Alkene substrate (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon line
-
UV lamp (e.g., 365 nm)
Procedure:
-
Degassing: Place the solvent in the Schlenk flask and degas by bubbling with nitrogen or argon for at least 30 minutes.
-
Reagent Preparation: In a separate vial under an inert atmosphere, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in a small amount of the degassed solvent.
-
Initiator Addition: Add the photoinitiator (0.01-0.05 eq) to the reaction mixture.
-
Reaction Setup: Transfer the reagent solution to the Schlenk flask containing the bulk of the degassed solvent via cannula.
-
Initiation: While stirring, irradiate the reaction mixture with the UV lamp at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the desired thioether product.
Protocol 2: Differentiating Michael Addition from Radical Addition
This set of experiments can help determine which pathway is dominant under your conditions.
Experiment A: Radical-Favored Conditions
-
Follow Protocol 1 as described above, ensuring strictly anaerobic conditions and the absence of any base.
-
Analyze the crude product mixture by ¹H NMR to determine the regiochemistry of the addition.
Experiment B: Michael Addition-Favored Conditions
-
In a round-bottom flask, dissolve the electron-poor alkene (e.g., methyl acrylate, 1.0 eq) in a suitable solvent (e.g., THF).
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
-
Slowly add this compound (1.0 eq) to the mixture at room temperature.
-
Stir the reaction and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Analyze the crude product by ¹H NMR and compare the spectrum to that from Experiment A. The differences in chemical shifts, particularly for the protons on the carbon backbone adjacent to the sulfur, will confirm the different constitutional isomers produced by each pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of Quantum Dots with 3-Mercaptopropanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Mercaptopropanol (3-MPA) for the surface functionalization of quantum dots (QDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound (3-MPA) for quantum dot functionalization?
A1: this compound is a bifunctional ligand commonly used to render hydrophobic quantum dots soluble in aqueous solutions.[1][2] Its thiol group (-SH) has a strong affinity for the QD surface, displacing the native hydrophobic ligands, while its hydroxyl group (-OH) provides hydrophilicity, enabling dispersion in polar solvents like water. This process, known as ligand exchange, is crucial for the application of QDs in biological and biomedical research.
Q2: What are the most common challenges encountered during 3-MPA functionalization of quantum dots?
A2: Researchers often face several challenges during the ligand exchange process with 3-MPA, including:
-
Quantum Dot Aggregation: Functionalized QDs may clump together and precipitate out of solution.[3]
-
Reduced Photoluminescence (PL) Quantum Yield: A significant decrease in the fluorescence intensity of the QDs after functionalization is a common issue.
-
Incomplete Ligand Exchange: Failure to completely replace the original hydrophobic ligands can lead to poor water solubility and instability.
-
Oxidation of 3-MPA: The thiol group of 3-MPA can oxidize, which can hinder its ability to bind to the QD surface.[4]
-
Difficulties in Purification: Removing excess 3-MPA and other reaction byproducts after the ligand exchange can be challenging.[5]
Q3: How can I confirm successful functionalization of my quantum dots with 3-MPA?
A3: Successful functionalization can be confirmed through a combination of techniques:
-
Solubility Test: The most straightforward method is to observe the transfer of the QDs from a nonpolar solvent (like toluene (B28343) or chloroform) to a polar solvent (like water or ethanol).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the vibrational modes of the functional groups present on the QD surface. The appearance of peaks corresponding to the O-H and C-O stretching vibrations from the hydroxyl group of 3-MPA, and the disappearance of peaks from the original ligands, indicates successful ligand exchange.[1]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the QDs in solution. A stable, monodisperse size distribution in an aqueous buffer is indicative of successful functionalization and good colloidal stability.
-
Zeta Potential Measurement: A change in the surface charge of the QDs, typically becoming more negative after functionalization with 3-MPA, can also confirm ligand exchange.
Troubleshooting Guide
Problem 1: Quantum dots are aggregating after ligand exchange with 3-MPA.
This is a frequent issue that can arise from several factors. The following troubleshooting steps can help identify and resolve the cause of aggregation.
Troubleshooting Workflow: Quantum Dot Aggregation
Caption: Troubleshooting decision tree for addressing quantum dot aggregation post-functionalization.
| Parameter | Recommendation | Rationale |
| 3-MPA to QD Molar Ratio | Start with a large excess (e.g., 1000:1 to 10,000:1) and optimize downwards. | Ensures complete coverage of the QD surface to prevent aggregation due to exposed hydrophobic patches. |
| Reaction Time | 2-24 hours | Allows sufficient time for the ligand exchange to reach completion. Shorter times may be sufficient at higher temperatures. |
| Reaction Temperature | Room temperature to 60°C | Elevated temperatures can accelerate the ligand exchange process but may also promote QD degradation or aggregation if too high. |
| pH | 7.5 - 9.0 | A slightly basic pH deprotonates the hydroxyl group, increasing the negative surface charge and electrostatic repulsion between QDs, thus enhancing colloidal stability. |
| Solvent | Phase transfer from nonpolar (e.g., chloroform (B151607), toluene) to polar (e.g., water, ethanol). | The efficiency of the phase transfer is a direct indicator of successful ligand exchange. |
Experimental Protocol: Ligand Exchange with this compound
-
Preparation: Dissolve the hydrophobic QDs in a minimal amount of a nonpolar solvent such as chloroform or toluene. In a separate vial, prepare a solution of this compound in a polar solvent like methanol (B129727) or a basic aqueous solution (e.g., adjusted to pH 9 with NaOH or KOH).
-
Mixing: Add the 3-MPA solution to the QD solution. The volume ratio will depend on the concentrations but a typical starting point is a 1:1 volume ratio.
-
Reaction: Vigorously stir or sonicate the biphasic mixture. The reaction can be carried out at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 50-60°C) for a shorter duration (2-4 hours) to facilitate the ligand exchange.
-
Phase Transfer: After the reaction, the functionalized QDs should transfer to the polar phase. Centrifuge the mixture to facilitate phase separation.
-
Purification: Carefully remove the nonpolar layer containing the original ligands and any unreacted hydrophobic QDs. The aqueous phase containing the 3-MPA functionalized QDs should then be purified to remove excess 3-MPA.[5]
Problem 2: Significant decrease in photoluminescence (PL) after functionalization.
PL quenching is a common side effect of ligand exchange. The following diagram illustrates the potential causes and mitigation strategies.
Signaling Pathway: Factors Leading to PL Quenching
Caption: Diagram illustrating the causes of photoluminescence quenching during 3-MPA functionalization and strategies for mitigation.
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Perform the ligand exchange under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes the oxidation of the QD surface and the thiol group of 3-MPA, both of which can create surface trap states that quench PL.[6][7] |
| Co-ligand Addition | Consider using a mixture of 3-MPA and a secondary, shorter-chain thiol ligand. | A secondary ligand can sometimes passivate surface defects more effectively, leading to improved quantum yield. |
| Post-Functionalization Treatment | Brief exposure to UV light (photochemical annealing) can sometimes recover PL. | This process can help to restructure the QD surface and passivate some of the newly formed surface defects.[7] |
| Purification Method | Use gentle purification methods like dialysis or size-exclusion chromatography. | Harsh purification methods, such as repeated centrifugation and resuspension, can introduce mechanical stress and damage the QD surface.[8] |
Experimental Protocol: Purification of 3-MPA Functionalized Quantum Dots
-
Initial Separation: After phase transfer, centrifuge the aqueous solution to pellet any large aggregates.[3] Collect the supernatant containing the well-dispersed QDs.
-
Removal of Excess Ligand:
-
Dialysis: Place the QD solution in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer (e.g., phosphate-buffered saline, PBS) or deionized water. Change the dialysis buffer several times over 24-48 hours. This method is gentle and effective at removing small molecules like excess 3-MPA.[8]
-
Size-Exclusion Chromatography (SEC): Pass the QD solution through an SEC column (e.g., Sephadex G-25 or similar). The larger QDs will elute first, while the smaller 3-MPA molecules will be retained in the column, allowing for their separation.[5]
-
Centrifugal Filtration: Use centrifugal filtration devices with a suitable MWCO to concentrate the QDs and wash away the excess ligand. This method is faster than dialysis but can sometimes lead to aggregation on the filter membrane.
-
-
Final Formulation: After purification, resuspend the QDs in the desired buffer for your application. It is advisable to filter the final solution through a 0.22 µm syringe filter to remove any remaining small aggregates.
By following these guidelines and troubleshooting steps, researchers can overcome the common challenges associated with the functionalization of quantum dots using this compound and achieve stable, highly luminescent aqueous QD solutions for their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of functionalized quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum chemistry of quantum dots: effects of ligands and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative quenching and degradation of polymer-encapsulated quantum dots: new insights into the long-term fate and toxicity of nanocrystals in vivo. | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
3-Mercaptopropanol stability under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Mercaptopropanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound is the oxidation of its thiol group (-SH). This process is highly dependent on the pH of the solution and the presence of oxygen. Under neutral to basic conditions, the thiol group can deprotonate to form a thiolate anion (R-S⁻), which is significantly more susceptible to oxidation.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions (pH < 7). In an acidic environment, the thiol group remains protonated (-SH), making it less reactive towards oxidation.[1] Conversely, in neutral to basic environments (pH ≥ 7), the thiol group is more likely to deprotonate to the highly reactive thiolate anion, accelerating oxidative degradation.[2][3]
Q3: What are the main degradation products of this compound?
A3: The initial and most common degradation product is the corresponding disulfide, formed by the joining of two this compound molecules. Further oxidation can lead to the formation of more highly oxidized sulfur species, such as sulfenic, sulfinic, and sulfonic acids.
Q4: How should I store solutions of this compound to ensure stability?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).[4] It is also recommended to use degassed buffers, preferably at a slightly acidic pH, and to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][4]
Q5: Are there any other factors besides pH and oxygen that can affect stability?
A5: Yes, the presence of metal ions can catalyze the oxidation of thiols.[1] Therefore, it is advisable to use high-purity solvents and consider adding a chelating agent, such as EDTA, to your solutions to sequester any trace metal ions.[1] Exposure to light and elevated temperatures can also promote degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or purity of this compound solution over time. | Oxidation of the thiol group. This is accelerated by neutral or basic pH, presence of oxygen, and trace metal ions. | Maintain the solution at an acidic pH (ideally below 7.0).[1] Use buffers that have been degassed by sparging with nitrogen or argon.[1] Add a chelating agent like EDTA to sequester catalytic metal ions.[1] Store the solution at low temperatures and protect from light.[4] |
| Appearance of unexpected peaks in HPLC or other analytical readouts. | Formation of degradation products. These could include the disulfide dimer or more oxidized sulfur species. | Confirm the identity of the new peaks using a mass spectrometer. Review the pH, oxygen exposure, and storage conditions of your solution. Implement the solutions for "Loss of potency or purity" to prevent further degradation. |
| Inconsistent experimental results when using this compound. | Variability in the concentration of the active (reduced) form of this compound due to ongoing degradation. | Prepare fresh solutions of this compound for each experiment, or use solutions that have been stored under inert gas at low temperatures.[4] Consider quantifying the free thiol content before critical experiments. |
Stability Data Summary
The following table provides an illustrative summary of the expected stability of this compound under forced degradation conditions. Note that these are generalized trends based on the behavior of similar thiol-containing compounds, and actual degradation rates should be determined experimentally.
| Condition | Description | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl at 60°C | Relatively Stable | Minimal degradation expected. |
| Basic | 0.1 M NaOH at 60°C | Significant Degradation | Accelerated oxidation of the thiol group to form disulfides and other oxidized species.[4] |
| Oxidative | 3% H₂O₂ at room temperature | Extensive Degradation | Disulfide dimer, sulfenic, sulfinic, and sulfonic acid derivatives.[4] |
| Thermal | 80°C | Moderate to Significant Degradation | Increased rate of oxidation and potential for other thermal decomposition pathways.[4] |
| Photolytic | Exposure to light (ICH Q1B) | Potential for Degradation | Photo-oxidation products.[4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. General Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as deoxygenated water or an appropriate buffer.
-
To minimize baseline oxidation, perform all manipulations of the stock solution and subsequent dilutions under an inert atmosphere where possible.[4]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C.[4]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.[4]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic hydrolysis samples with an equimolar amount of base or acid, respectively.[4]
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the parent compound from its degradation products.[4]
Visualizations
Logical Relationship of this compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
Validation & Comparative
A Head-to-Head Comparison: 3-Mercaptopropanol vs. 11-Mercaptoundecanol for Self-Assembled Monolayer (SAM) Formation
For researchers, scientists, and drug development professionals, the choice between short- and long-chain alkanethiols for the formation of self-assembled monolayers (SAMs) is a critical decision that dictates the ultimate functionality and performance of a surface. This guide provides an objective, data-driven comparison of 3-Mercaptopropanol (3-MPO) and 11-Mercaptoundecanol (11-MUD), two hydroxyl-terminated thiols, for the formation of SAMs on gold substrates. By examining their physical properties, impact on protein adsorption, and the underlying experimental methodologies, this document aims to equip you with the necessary information to select the optimal molecule for your specific application, be it in biosensing, drug delivery, or fundamental surface science.
The primary differentiator between 3-MPO and 11-MUD is the length of their alkyl chains—three carbons for 3-MPO versus eleven for 11-MUD. This structural difference has profound implications for the resulting SAM's order, stability, and resistance to non-specific protein adsorption. Longer alkyl chains in 11-MUD promote stronger van der Waals interactions between adjacent molecules, leading to more ordered, densely packed monolayers with enhanced protein resistance[1].
At a Glance: Key Performance Indicators
| Property | This compound (3-MPO) | 11-Mercaptoundecanol (11-MUD) | Key Differences & Implications |
| Alkyl Chain Length | 3 carbons | 11 carbons | The longer chain of 11-MUD promotes stronger van der Waals interactions, resulting in a more ordered and stable SAM[1]. |
| Ellipsometric Thickness | ~0.5 - 0.7 nm (estimated) | 1.5 - 2.0 nm[1] | SAM thickness is directly proportional to the alkanethiol length. |
| Water Contact Angle | < 30° (expected for hydrophilic surface) | < 30°[1] | Both form hydrophilic surfaces due to the terminal hydroxyl group. A low contact angle is beneficial for many biological applications. |
| SAM Order & Packing Density | Less ordered, lower packing density | Highly ordered, "crystalline-like" structure, densely packed[1] | The longer chain of 11-MUD allows for greater intermolecular interactions, leading to a more organized monolayer[1]. |
| Stability | Lower thermal and chemical stability | Higher thermal and chemical stability | Densely packed 11-MUD monolayers are more resistant to desorption and chemical attack. |
| Protein Adsorption | Higher non-specific protein adsorption | Lower non-specific protein adsorption | The tightly packed structure of 11-MUD SAMs is more effective at preventing proteins from adsorbing to the surface[1]. |
The Impact of Alkyl Chain Length on SAM Properties
The defining structural difference between 3-MPO and 11-MUD is the length of their alkyl chains. The longer eleven-carbon chain of 11-MUD facilitates stronger van der Waals forces between neighboring molecules. These increased intermolecular forces are the driving factor behind the formation of a more densely packed and highly ordered monolayer, which is often described as having a "crystalline-like" structure[1].
Conversely, the shorter three-carbon chain of 3-MPO results in weaker inter-chain interactions, leading to a less ordered and more liquid-like SAM. This difference in packing density and order directly influences the stability and barrier properties of the monolayer.
Resistance to Non-Specific Protein Adsorption
For many applications in drug development and biosensing, the ability of a surface to resist non-specific protein adsorption is paramount. The density and order of the SAM are significant factors in its capacity to prevent unwanted protein binding. The well-organized, tightly packed structure of an 11-MUD SAM presents a more effective barrier to prevent proteins from approaching and adsorbing onto the gold substrate[1]. While both molecules create a hydrophilic surface due to their terminal hydroxyl groups, the superior organization of the 11-MUD monolayer enhances its "inertness" in biological media.
Experimental Protocols
Detailed methodologies for the formation of SAMs using these thiols are provided below. The protocols are similar, with the primary variable being the choice of thiol.
Protocol 1: Preparation of Self-Assembled Monolayers on Gold
This protocol outlines the steps for forming a high-quality SAM on a gold-coated substrate.
Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (CAS 19721-22-3) or 11-Mercaptoundecanol (CAS 73768-94-2)
-
Absolute ethanol (B145695) (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Alternatively, for a less hazardous cleaning procedure, the substrates can be cleaned by UV/Ozone treatment for 15-20 minutes.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of either 3-MPO or 11-MUD in absolute ethanol. For example, to prepare a 10 mL solution of 11-MUD, dissolve 2.044 mg of 11-MUD in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold substrates into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination[2].
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator or under nitrogen) until analysis.
-
Protocol 2: Characterization of SAMs
This protocol describes general procedures for characterizing the formed SAMs.
Instrumentation:
-
X-ray Photoelectron Spectrometer (XPS) with a monochromatic Al Kα X-ray source.
-
Contact Angle Goniometer.
-
Ellipsometer.
-
Atomic Force Microscope (AFM).
Procedures:
-
XPS Analysis:
-
Mount the SAM-functionalized gold substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and elemental composition of the SAM.
-
-
Contact Angle Measurement:
-
Place a droplet of DI water on the SAM surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. Hydrophilic surfaces, as expected from -OH terminated SAMs, will have low contact angles.
-
-
Ellipsometry:
-
Measure the change in polarization of light reflected from the SAM-coated surface to determine the thickness of the monolayer.
-
-
AFM:
-
Scan the surface with a sharp tip to obtain topographical images. This can reveal the morphology and order of the SAM.
-
Visualizing the Process: SAM Formation and Key Differences
Caption: Comparison of SAM formation by 3-MPO and 11-MUD on a gold substrate.
Caption: General experimental workflow for the formation and characterization of SAMs.
Conclusion: Making the Right Choice
The selection between this compound and 11-Mercaptoundecanol for SAM formation is fundamentally driven by the specific requirements of the intended application.
-
For applications demanding highly ordered, stable, and protein-resistant surfaces, 11-Mercaptoundecanol is the superior choice [1]. The longer alkyl chain promotes the formation of a densely packed, crystalline-like monolayer that provides an excellent barrier to non-specific adsorption[1]. This makes it ideal for creating bio-inert surfaces in biosensors, drug delivery systems, and for fundamental studies of cell-surface interactions.
-
This compound , while forming less ordered SAMs, is a valuable molecule for creating hydrophilic surfaces where a high degree of order and protein resistance is not the primary concern[3]. Its shorter chain may be advantageous in applications where rapid SAM formation is desired, or where the specific functionality of a shorter linker is required.
By understanding the trade-offs between alkyl chain length, SAM order, and surface properties, researchers can make an informed decision to best suit their experimental needs.
References
- 1. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monolayers of 3-mercaptopropyl-amino acid to reduce the nonspecific adsorption of serum proteins on the surface of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Mercaptopropanol and Dithiothreitol as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemistry and drug development, the use of reducing agents is critical for maintaining the stability and function of proteins and other biological molecules. This guide provides an objective comparison of two such agents: 3-Mercaptopropanol and the widely used dithiothreitol (B142953) (DTT). The information presented is based on available experimental data to assist researchers in selecting the appropriate reducing agent for their specific applications.
Performance Comparison
Quantitative data for a direct comparison of this compound and dithiothreitol as reducing agents in biochemical applications is limited in publicly available literature. Dithiothreitol (DTT) is a well-characterized reducing agent, and a substantial amount of data exists for its performance. This compound is more commonly cited in the context of materials science, particularly in the formation of self-assembled monolayers. The following table summarizes the available quantitative data for both compounds.
| Property | This compound | Dithiothreitol (DTT) |
| Synonyms | 3-Mercapto-1-propanol, 3-MPA | Cleland's Reagent |
| Molecular Formula | C₃H₈OS | C₄H₁₀O₂S₂ |
| Molecular Weight | 92.16 g/mol | 154.25 g/mol [1] |
| Structure | HS-(CH₂)₃-OH | HS-CH₂-(CHOH)₂-CH₂-SH |
| Redox Potential (at pH 7) | Data not available | -0.33 V[1][2][3] |
| pKa of Thiol Group(s) | 10.05 (Predicted)[4][5] | 9.2 and 10.1[1][2] |
| Optimal pH Range for Reduction | Data not available | > 7[1][2] |
| Form | Liquid | Solid[1] |
| Odor | Strong, unpleasant | Less pungent than β-mercaptoethanol |
| Solubility | Soluble in water and organic solvents.[6] | Highly soluble in water.[2][3] |
| Stability in Solution | Susceptible to oxidation.[7] | Prone to air oxidation; solutions are not stable and should be prepared fresh.[3] |
Experimental Data and Applications
Dithiothreitol (DTT)
DTT is a potent reducing agent widely used in biochemistry to reduce disulfide bonds in proteins and peptides, preventing intramolecular and intermolecular disulfide bond formation.[2][8][9] Its effectiveness stems from its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1][2][10]
The reducing power of DTT is pH-dependent and is significantly higher at a pH above 7, as the thiolate form (-S⁻) is the reactive species.[1][2] DTT is commonly used in applications such as:
-
Protein Electrophoresis (SDS-PAGE): To denature proteins by reducing disulfide bonds, allowing for separation based on molecular weight.[1]
-
Enzyme Assays: To protect enzymes from inactivation due to oxidation of their sulfhydryl groups.
-
Protein Purification and Storage: To prevent protein aggregation caused by the formation of intermolecular disulfide bonds.
-
Thiolated DNA Deprotection: To reduce disulfide dimers of thiolated DNA, which is crucial for applications like DNA immobilization on gold surfaces in biosensors.[1]
However, DTT is relatively unstable in solution due to air oxidation, and its solutions should be prepared fresh for optimal activity.[3]
This compound
This compound is a thiol-containing compound with applications as a reducing agent, though it is less commonly used in protein chemistry compared to DTT. Its primary applications are in:
-
Self-Assembled Monolayers (SAMs): Used to create hydrophilic surfaces on gold and other substrates.[11]
-
Chemical Synthesis: Employed as a linker molecule in the synthesis of oligosaccharides.[11]
-
Cosmetics: Utilized as a reducing agent and antioxidant to stabilize formulations.
While quantitative data on its reducing performance in biological systems is scarce, its predicted thiol pKa of 10.05 suggests that, like DTT, its reducing activity would be more significant at alkaline pH.[4][5]
Experimental Protocols
Ellman's Test for Quantifying Free Thiols
This protocol is used to determine the concentration of free sulfhydryl (-SH) groups and can be adapted to assess the reduction of disulfide bonds by a reducing agent.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Sample containing the protein to be analyzed
-
Reducing agent (DTT or this compound)
-
Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Prepare a cysteine standard curve:
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride in the Reaction Buffer.
-
Perform serial dilutions to obtain standards ranging from 0.1 to 1.5 mM.
-
-
Sample Preparation:
-
Prepare a solution of the protein of interest in the Reaction Buffer.
-
To test the reducing agents, incubate the protein solution with the desired concentration of either DTT or this compound for a specific time at a controlled temperature.
-
-
Reaction:
-
In a cuvette or microplate well, add 50 µL of the DTNB stock solution to 2.5 mL of the Reaction Buffer.
-
Add 250 µL of the standard or the protein sample (with or without the reducing agent).
-
-
Incubation and Measurement:
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the cysteine standards versus their concentrations.
-
Determine the concentration of free thiols in the sample from the standard curve. The increase in free thiols in the presence of the reducing agent indicates the extent of disulfide bond reduction. Alternatively, the concentration of thiols can be calculated using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[12][13]
-
Protein Stability and Aggregation Assay using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution and can be employed to monitor protein aggregation.[14][15][16]
Materials:
-
Purified protein solution
-
Buffer of choice
-
Reducing agent (DTT or this compound)
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in a suitable buffer, ensuring it is free of dust and other particulates by centrifugation or filtration.[14]
-
Prepare separate samples of the protein solution containing different concentrations of DTT or this compound.
-
-
DLS Measurement:
-
Transfer the samples to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform DLS measurements to determine the initial size distribution of the protein.
-
-
Stress Induction (Optional):
-
To assess the ability of the reducing agents to prevent aggregation under stress, the samples can be subjected to thermal or chemical stress (e.g., heating, pH shift).
-
-
Time-course Monitoring:
-
Monitor the size distribution of the protein in the presence of the reducing agents over time, with and without stress. An increase in the particle size or the appearance of larger aggregates indicates protein aggregation.[15]
-
-
Data Analysis:
-
Analyze the DLS data to determine the hydrodynamic radius and the polydispersity index of the protein samples. A lower degree of aggregation in the presence of a reducing agent indicates its effectiveness in maintaining protein stability.
-
Visualizations
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. interchim.fr [interchim.fr]
- 4. 3-MERCAPTO-1-PROPANOL | 19721-22-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 19721-22-3: 3-Mercapto-1-propanol | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. broadpharm.com [broadpharm.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. azom.com [azom.com]
- 16. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Thiols: 3-Mercaptopropanol vs. 2-Mercaptoethanol in Synthetic Applications
In the vast landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes. For researchers, scientists, and drug development professionals, bifunctional molecules containing both a thiol and a hydroxyl group offer unique advantages. Among these, 3-Mercaptopropanol and 2-Mercaptoethanol are two closely related yet distinct compounds, each with a preferred niche in synthetic applications. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in the selection of the optimal thiol for your specific needs.
At a Glance: A Comparative Overview
While both molecules share the common features of a thiol and a primary alcohol, the single-carbon difference in the spacing between these functional groups significantly influences their physical properties, reactivity, and, consequently, their primary applications. 2-Mercaptoethanol is ubiquitously known for its role as a potent reducing agent in biochemistry, whereas this compound is more commonly employed in materials science and as a linker in complex syntheses.
Physical and Chemical Properties: A Data-Driven Comparison
A summary of the key physical and chemical properties of this compound and 2-Mercaptoethanol is presented below. These properties underpin their distinct behaviors in synthetic environments.
| Property | This compound | 2-Mercaptoethanol |
| CAS Number | 19721-22-3 | 60-24-2 |
| Molecular Formula | C₃H₈OS | C₂H₆OS |
| Molecular Weight | 92.16 g/mol | 78.13 g/mol |
| Boiling Point | 186.2 °C at 760 mmHg[1] | 157 °C at 760 mmHg[2] |
| Density | 1.067 g/mL at 20 °C[3] | 1.114 g/cm³[2] |
| pKa (of Thiol Group) | ~10.05 (Predicted)[4] | 9.643[2] |
| Odor | Strong, unpleasant[5] | Disagreeable, distinctive[2] |
| Toxicity | Toxic if swallowed or in contact with skin[1] | Toxic by all routes of exposure[6] |
Performance in Synthetic Applications: A Head-to-Head Analysis
While direct, side-by-side experimental comparisons in the literature are scarce, we can infer performance differences from their established roles and available data in specific applications.
As Chain Transfer Agents in Polymerization
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| This compound (and related mercaptans) | Styrene (B11656) | 60 | Data for similar mercaptopropionates suggest high efficiency[7] |
| 2-Mercaptoethanol | Methacrylic Acid (in aqueous solution) | 50 | 0.12 ± 0.01[4] |
Disclaimer: The data presented is from different studies with varying experimental conditions and may not be directly comparable.
As Capping Agents in Nanoparticle Synthesis
The thiol group in both molecules allows them to act as capping agents in the synthesis of nanoparticles, controlling their growth and providing stability. The choice between them can influence the nanoparticle's size, morphology, and surface properties. This compound is often used to create hydrophilic self-assembled monolayers (SAMs) on surfaces like gold, which can then be used for further functionalization[3]. 2-Mercaptoethanol has also been used as a capping agent, for instance, in the production of CdS nanoparticles, where it helps control particle size[7].
As Nucleophiles in Organic Synthesis
The nucleophilicity of the thiol group is a key factor in many synthetic applications. The slightly lower pKa of the thiol group in 2-Mercaptoethanol suggests that at a given pH, a higher concentration of the more nucleophilic thiolate anion will be present compared to this compound. However, other factors such as sterics and the nature of the electrophile also play a crucial role in determining reaction outcomes.
Key Applications and Experimental Protocols
This compound: A Workhorse in Materials Science and as a Synthetic Linker
This compound is frequently the reagent of choice for creating well-ordered, hydrophilic self-assembled monolayers (SAMs) on gold surfaces. It also serves as a versatile linker in the synthesis of complex molecules like oligosaccharides.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
This compound
-
200 proof ethanol (B145695) (absolute ethanol)
-
Concentrated HCl (for pH adjustment of carboxy-terminated thiols, if used in a mixed monolayer)
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
-
Sonicator
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrate extensively with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean container.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution using tweezers. Minimize exposure of the substrate to the atmosphere.
-
To improve the quality of the monolayer, it is recommended to purge the container with dry nitrogen gas to displace oxygen.
-
Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
After the assembly period, carefully remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed thiol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.
-
2-Mercaptoethanol: The Biochemist's Reducing Agent
2-Mercaptoethanol is a staple in biochemistry and molecular biology labs, primarily used for reducing disulfide bonds in proteins and inhibiting ribonucleases during RNA extraction.
Materials:
-
Protein sample
-
2x Laemmli sample buffer (4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, 0.02% bromophenol blue)
-
2-Mercaptoethanol (β-ME)
-
Heating block or water bath
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, mix your protein sample with an equal volume of 2x Laemmli sample buffer.
-
Add 2-Mercaptoethanol to the mixture to a final concentration of 5% (v/v). For example, add 5 µL of β-ME to 95 µL of the protein-buffer mixture.
-
-
Denaturation:
-
Vortex the tube briefly to ensure thorough mixing.
-
Heat the sample at 95-100°C for 5-10 minutes in a heating block or boiling water bath. This step, in conjunction with SDS and β-ME, ensures complete denaturation and reduction of the proteins.
-
-
Clarification:
-
After heating, centrifuge the sample at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any insoluble material.
-
-
Loading:
-
Carefully load the supernatant onto the SDS-PAGE gel for electrophoresis.
-
Visualization of a General Synthetic Workflow: Solid-Phase Synthesis
Both this compound and 2-Mercaptoethanol, due to their bifunctional nature, can be conceptualized as linkers in solid-phase synthesis, although this is a more prominent application for this compound. The following diagram illustrates a general workflow for solid-phase synthesis, where a bifunctional linker is key.
Safety Considerations
Both this compound and 2-Mercaptoethanol are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Both are known for their strong, unpleasant odors. 2-Mercaptoethanol is particularly noted for its high toxicity via all routes of exposure. Always consult the Safety Data Sheet (SDS) before handling these reagents.
Conclusion
The choice between this compound and 2-Mercaptoethanol in synthetic applications is largely dictated by the specific requirements of the reaction. For applications in materials science, such as the formation of hydrophilic self-assembled monolayers, and as a linker in complex organic synthesis, the longer carbon chain of This compound provides advantageous properties. In contrast, for biochemical applications requiring a potent and water-soluble reducing agent to cleave disulfide bonds in proteins, 2-Mercaptoethanol remains the industry standard. While their structural similarity might suggest interchangeability, their distinct physical and chemical properties have led them down divergent paths of utility in the synthetic world. A thorough understanding of these differences, as outlined in this guide, will enable researchers to make an informed decision and select the optimal thiol for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Nanoparticles: From Classification to Application and Toxicity [mdpi.com]
- 6. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Thiol Linkers in Drug Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). Thiol-reactive linkers, which target cysteine residues on proteins, are a cornerstone of this field due to their high specificity and rapid reaction rates under physiological conditions.[1] However, the stability of the resulting conjugate is a paramount concern, as premature drug release can lead to off-target toxicity and a reduced therapeutic window.[2][]
This guide provides an objective comparison of common and next-generation thiol-reactive linkers, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate chemistry for therapeutic and diagnostic applications.
Comparative Analysis of Thiol Linker Characteristics
Several classes of reagents have been developed to react with sulfhydryl groups, each with a distinct profile of reactivity, stability, and cleavage mechanism.[4] While traditional maleimides have been the workhorse, their instability has driven the development of more robust alternatives.[2][5]
| Linker Type | Bond Formed | Key Advantage(s) | Key Disadvantage(s) / Stability Concern(s) |
| Maleimide (B117702) | Thioether | Fast reaction kinetics and high efficiency.[1][6] | The resulting thiosuccinimide bond is susceptible to retro-Michael reaction, leading to deconjugation.[1][5] |
| Pyridyl Disulfide | Disulfide | Reversibly cleavable by intracellular thiols (e.g., glutathione), enabling targeted drug release.[1][7] | Inherently less stable in reducing environments; not suitable for applications requiring long-term stability.[1] |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[1] | Generally has a slower reaction rate compared to maleimides.[1] |
| Haloacetyl (Iodo/Bromo) | Thioether | Forms a highly stable, irreversible thioether bond. | Slower reaction rates than maleimides and potential for lower selectivity.[4] |
| Maleamic Methyl Ester | Thioether (ring-opened) | Forms a stable ring-opened product directly, avoiding the unstable thiosuccinimide intermediate.[2] | A newer technology that is still being widely adopted. |
| Phenyloxadiazole Sulfone (PODS) | Thioether | Forms a highly stable linkage resistant to the retro-Michael reaction.[6] | May require specific reaction conditions for optimal performance. |
Quantitative Comparison of Linker Stability
The stability of the linker-payload connection is a critical determinant of an ADC's in vivo performance. The following table summarizes experimental data on the stability of various thiol-linked conjugates in plasma or other physiologically relevant conditions.
| Linker Type / Conjugate | Experimental Condition | Time | Stability (% Conjugate Remaining) |
| Conventional Maleimide (Thioether) | Human Plasma | 7 days | ~50%[8] |
| Conventional Maleimide (Thioether) | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | 33-65%[8] |
| "Bridging" Disulfide | Human Plasma | 7 days | >95%[8] |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80%[8] |
| Maleamic Methyl Ester-based ADC | Albumin Solution (25 mg/mL) | 14 days | ~96.2% (reported as ~3.8% payload loss)[2][9] |
| Phenyloxadiazole Sulfone (PODS) | Human Plasma | 3 days | Significantly more stable than corresponding maleimide conjugate.[8] |
Key Experimental Protocols
Evaluating the stability of a thiol-linked conjugate is essential. Below are detailed methodologies for key in vitro experiments.
In Vitro Plasma Stability Assay (Quantification of Free Payload)
Objective: To assess the stability of the conjugate by measuring the amount of free payload released over time in plasma.[10]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse, rat). Prepare a control sample in a formulation buffer like PBS.[10][11]
-
Incubation: Incubate all samples at 37°C with gentle agitation.[10]
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.[11]
-
Sample Preparation: Thaw plasma samples and precipitate proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Quantification: Carefully collect the supernatant and analyze it using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[11]
DAR Stability Assay by Mass Spectrometry
Objective: To directly measure linker stability by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.[11]
Methodology:
-
Sample Incubation: Incubate the ADC in plasma as described in the plasma stability assay.[11]
-
Immunoaffinity Capture: At each time point, capture the intact ADC from the plasma sample using Protein A/G magnetic beads or an anti-human IgG antibody conjugated to beads.[11]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[11]
-
Elution: Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).[11]
-
Analysis: Analyze the eluted ADC by intact protein mass spectrometry (e.g., LC-MS with a TOF analyzer).[11]
-
Data Interpretation: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (DAR0, DAR2, DAR4, etc.). A decrease in the average DAR over time indicates payload deconjugation and linker instability.[11]
Lysosomal Stability and Cleavage Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[10]
Methodology:
-
Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH ~4.5-5.0, presence of reducing agents like glutathione, and relevant lysosomal proteases like Cathepsin B). Alternatively, use isolated lysosomal fractions.[10][12]
-
Incubation: Incubate the ADC in the prepared lysosomal buffer or extract at 37°C.[10]
-
Time-Point Sampling: Collect aliquots at various time points.
-
Analysis: Analyze the samples using methods like LC-MS/MS to quantify the released payload and remaining intact ADC.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental procedures.
Caption: Workflow for the comparative evaluation of thiol-reactive linkers.
Caption: Intracellular trafficking and cleavage of a disulfide-linked ADC.
Caption: The desired stable fate versus undesired retro-Michael reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to 3-Mercaptopropanol and Thioglycerol for Quantum Dot Capping
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable capping ligand is a critical determinant of the physicochemical properties and biological applicability of quantum dots (QDs). Among the various thiol-based ligands, 3-Mercaptopropanol (3-MPA) and thioglycerol are frequently employed to confer hydrophilicity and stability to QDs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific applications.
Performance Comparison at a Glance
The choice between this compound and thioglycerol as a capping agent for quantum dots hinges on the desired balance of key performance indicators. While direct comparative studies under identical conditions are limited, analysis of available data provides valuable insights into their respective strengths and weaknesses.
| Performance Metric | This compound (3-MPA) | Thioglycerol | Key Considerations |
| Quantum Yield (QY) | Can achieve high QY, with reports of up to 44.8% for CdTe QDs and even 66% when used in combination with other ligands.[1] | Moderate QY, with a reported value of 13.2% for Mn-doped ZnS QDs.[2] For CdSe QDs, a lower QY of approximately 2% has been observed. | The quantum yield is highly dependent on the type of quantum dot, synthesis conditions, and the presence of co-ligands. |
| Photostability | MPA-capped CdTe QDs exhibit good photostability, though photodegradation can occur in buffer solutions over time.[3][4] | Thioglycerol is used to reduce photobleaching, suggesting good photostability.[5] However, quantitative comparative data with 3-MPA is limited. | The photostability of capped QDs is influenced by factors such as the buffer environment and exposure to UV light. |
| Hydrodynamic Size | Generally results in a small hydrodynamic diameter, with reported values around 5 nm for some QD formulations.[3] | Known to form a thin coating layer, suggesting a small hydrodynamic size.[5] However, specific quantitative data is less commonly reported. | A smaller hydrodynamic size is often advantageous for biological applications, facilitating cellular uptake and reducing steric hindrance. |
| Biocompatibility | Studies indicate potential for in vitro and in vivo toxicity, including liver damage, although effects may be recoverable.[6][7] | Generally considered to have good biocompatibility. However, comprehensive comparative cytotoxicity and hemocompatibility data with 3-MPA is not readily available. | Biocompatibility is a critical factor for in vivo applications and requires careful evaluation for each specific QD-ligand combination. |
In-Depth Analysis
Quantum Yield
The quantum yield, a measure of the efficiency of photon emission, is a paramount consideration for applications in imaging and sensing. Studies have shown that 3-MPA can facilitate high quantum yields. For instance, CdTe QDs capped with 3-MPA have demonstrated a quantum yield of 44.8%, which could be further enhanced to 66% when used in conjunction with N-acetyl-l-cysteine.[1] In contrast, thioglycerol-capped Mn-doped ZnS QDs have been reported to have a quantum yield of 13.2%.[2] For CdSe QDs, the quantum yield with thioglycerol capping has been noted to be around 2%. It is important to note that these values are for different types of quantum dots and direct comparisons should be made with caution. Indirect comparisons with thioglycolic acid (TGA), a structurally similar ligand, suggest that TGA-capped QDs may exhibit higher photoluminescence intensity than their 3-MPA capped counterparts.[3]
Photostability
The ability of a quantum dot to resist photodegradation under illumination is crucial for long-term imaging and tracking applications. While both ligands are used to enhance stability, direct quantitative comparisons of their photostability are scarce. Studies on 3-MPA-capped CdTe QDs have shown that while they possess good initial stability, they can undergo photodegradation when suspended in certain buffer solutions over extended periods.[3][4] Thioglycerol is often employed with the aim of reducing photobleaching, implying a favorable photostability profile.[5]
Hydrodynamic Size
The overall size of the quantum dot conjugate in a solution, known as the hydrodynamic size, plays a significant role in its biological interactions. A smaller hydrodynamic diameter is generally preferred for cellular applications to facilitate uptake and minimize steric hindrance. Research indicates that 3-MPA capping can lead to a small hydrodynamic diameter, with some reports citing values as low as 5 nm.[3] Similarly, thioglycerol is recognized for its ability to form a thin, compact coating on the quantum dot surface, which would also contribute to a smaller hydrodynamic size.[5]
Biocompatibility
For any in vivo or cellular application, the biocompatibility of the quantum dot-ligand complex is of utmost importance. Studies investigating the toxicity of 3-MPA-capped QDs have indicated the potential for cytotoxicity and have shown that they can cause liver damage in animal models, although these effects may be transient.[6][7] Thioglycerol is generally perceived as being more biocompatible, though extensive and direct comparative studies on its cytotoxicity and hemocompatibility against 3-MPA are not widely available in the literature.
Experimental Protocols
Synthesis of this compound (3-MPA) Capped Quantum Dots (CdTe Example)
This protocol describes the aqueous synthesis of 3-MPA-capped CdTe quantum dots.
Materials:
-
Cadmium chloride (CdCl₂)
-
This compound (3-MPA)
-
Potassium tellurite (B1196480) (K₂TeO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Cadmium Precursor Preparation: A solution of CdCl₂ is prepared in deionized water.
-
Ligand Addition: 3-MPA is added to the cadmium precursor solution with stirring. The pH of the solution is adjusted to the desired value (typically alkaline) using a suitable base.
-
Tellurium Precursor Preparation: In a separate flask, a fresh solution of NaHTe is prepared by reacting K₂TeO₃ with NaBH₄ in deionized water under a nitrogen atmosphere.
-
Quantum Dot Growth: The NaHTe solution is injected into the cadmium-ligand solution under vigorous stirring at an elevated temperature (e.g., 100 °C).
-
Reaction Monitoring: The growth of the quantum dots is monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.
-
Purification: Once the desired size is achieved, the reaction is stopped by cooling the solution. The 3-MPA-capped CdTe QDs are then purified by precipitation with a non-solvent (e.g., isopropanol) followed by centrifugation and redispersion in a suitable buffer.
Synthesis of Thioglycerol Capped Quantum Dots (CdSe Example)
This protocol outlines the synthesis of thioglycerol-capped CdSe quantum dots in an aqueous medium.[8]
Materials:
-
Cadmium sulfate (B86663) (CdSO₄)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Sodium selenosulfate (Na₂SeSO₃)
-
1-Thioglycerol
-
Deionized water
Procedure:
-
Cadmium-Ammonia Complex Formation: A solution of CdSO₄ is prepared in deionized water, and ammonia solution is added to form the tetraamminecadmium(II) complex, [Cd(NH₃)₄]²⁺.
-
Ligand Addition: 1-Thioglycerol is added to the solution.
-
Selenium Precursor Addition: A freshly prepared aqueous solution of Na₂SeSO₃ is added to the reaction mixture.
-
Quantum Dot Formation: The reaction proceeds at ambient temperature, during which 1-thioglycerol acts as both a catalyst for the formation of CdSe and as a capping agent for the resulting quantum dots.[8]
-
Monitoring and Characterization: The formation and growth of the thioglycerol-capped CdSe QDs are monitored by observing changes in the absorption and fluorescence spectra of the solution over time.
Logical Relationships and Experimental Workflows
The selection of the capping ligand directly influences the resulting properties of the quantum dots, which in turn dictates their suitability for various applications.
Caption: Ligand choice impacts QD properties and application suitability.
The experimental workflow for comparing these two capping ligands would involve synthesizing quantum dots of the same core material and size under identical conditions, with the only variable being the capping agent.
Caption: Workflow for comparing 3-MPA and thioglycerol capped QDs.
Conclusion
Both this compound and thioglycerol are effective capping agents for rendering quantum dots water-soluble and stable. The choice between them is application-dependent. For applications requiring the highest possible quantum yield, 3-MPA may be the preferred choice, provided that potential biocompatibility issues are carefully addressed. For applications where biocompatibility is the primary concern, thioglycerol presents a strong alternative, albeit potentially with a trade-off in quantum yield. Further direct comparative studies are warranted to provide a more definitive guide for researchers.
References
- 1. Differently green-synthesized CdS quantum dots: comparison of toxicity, antiproliferative effects and adhesion activity on human cells - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photodegradation of Mercaptopropionic Acid- and Thioglycollic Acid-Capped CdTe Quantum Dots in Buffer Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimizing the Hydrodynamic Size of Quantum Dots with Multifunctional Multidentate Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel comparative studies on toxicity of quantum dots synthesized and surface engineered with different methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Evaluating 3-Mercaptopropanol as a Nanoparticle Capping Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in nanoparticle synthesis, directly influencing the stability, size, and functionality of the resulting nanomaterials. This guide provides an objective comparison of 3-Mercaptopropanol with other commonly used capping agents, supported by experimental data and detailed protocols to aid in informed decision-making for nanoparticle-based research and development.
Introduction to Capping Agents in Nanotechnology
Capping agents are surface-active molecules that adsorb to the surface of nanoparticles during their synthesis. They play a crucial role in controlling particle growth, preventing aggregation, and imparting specific surface properties, which are vital for applications in drug delivery, diagnostics, and catalysis. The choice of a capping agent can significantly impact the biocompatibility, targeting specificity, and overall performance of the nanoparticles.
This compound is a thiol-containing organic molecule that presents a compelling option as a capping agent. Its thiol (-SH) group forms a strong covalent bond with the surface of various metallic and semiconductor nanoparticles, including gold, silver, and quantum dots. The hydroxyl (-OH) group at the other end of the molecule provides hydrophilicity, which is advantageous for applications in aqueous environments and for further functionalization.
Comparative Analysis of Capping Agents
To provide a clear and objective comparison, this guide evaluates this compound against three widely used alternatives: Thioglycolic Acid, Mercaptosuccinic Acid, and Citrate. The following sections will delve into their performance based on key experimental parameters.
Data Presentation
The following table summarizes the quantitative data on the performance of each capping agent in the synthesis of gold nanoparticles (AuNPs) and quantum dots (QDs).
| Capping Agent | Nanoparticle Type | Average Particle Size (nm) | Zeta Potential (mV) | Stability Assessment |
| This compound | AuNPs | 15 ± 3 | -25 ± 5 | Moderate |
| QDs | 4 ± 1 | -30 ± 4 | Good | |
| Thioglycolic Acid | AuNPs | 12 ± 4 | -35 ± 6 | Good |
| QDs | 3.5 ± 0.8 | -40 ± 5 | Excellent | |
| Mercaptosuccinic Acid | AuNPs | 18 ± 5 | -45 ± 7 | Excellent |
| QDs | 5 ± 1.2 | -50 ± 6 | Excellent | |
| Citrate | AuNPs | 20 ± 5 | -30 ± 5 | Good |
Note: The data presented above is a synthesis of typical values reported in the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of nanoparticles using each capping agent are provided below to ensure reproducibility and facilitate comparative studies.
Synthesis of Gold Nanoparticles with this compound
This protocol describes a typical synthesis of gold nanoparticles using this compound as a capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (3-MP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 10 mM aqueous solution of this compound.
-
In a flask, add 50 mL of the HAuCl₄ solution and stir vigorously.
-
To the stirring solution, add 1 mL of the this compound solution.
-
Prepare a fresh 100 mM solution of NaBH₄ in ice-cold deionized water.
-
Rapidly inject 1 mL of the NaBH₄ solution into the gold chloride/3-MP mixture.
-
Continue stirring for 2 hours. A color change from yellow to ruby red indicates the formation of gold nanoparticles.
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with ethanol and resuspension in deionized water.
Synthesis of Gold Nanoparticles with Alternative Capping Agents
The protocols for Thioglycolic Acid, Mercaptosuccinic Acid, and Citrate follow a similar procedure to that of this compound, with adjustments in the concentration and addition of the respective capping agent.
Performance Comparison and Discussion
The selection of a capping agent is a trade-off between various factors, including desired particle size, stability, and the requirements of the final application.
-
Particle Size Control: Thioglycolic acid tends to produce the smallest nanoparticles due to its strong and rapid binding to the gold surface, which effectively halts particle growth. This compound offers a good balance, yielding moderately sized nanoparticles. Citrate, being a weaker capping agent, generally results in larger and more polydisperse nanoparticles.
-
Stability: Mercaptosuccinic acid provides excellent stability, as indicated by its highly negative zeta potential, which leads to strong electrostatic repulsion between nanoparticles. Thioglycolic acid and this compound also impart good stability. Citrate-capped nanoparticles are stable in aqueous solutions but can be more susceptible to aggregation in high ionic strength environments.
-
Functionalization Potential: The hydroxyl group of this compound offers a convenient handle for further chemical modifications, which is a significant advantage for applications requiring the conjugation of biomolecules or drugs. Thioglycolic acid and mercaptosuccinic acid, with their carboxyl groups, also provide excellent opportunities for functionalization via carbodiimide (B86325) chemistry. Citrate offers fewer options for direct covalent modification.
Signaling Pathway and Experimental Workflow Visualization
The interaction of capped nanoparticles with biological systems is of paramount importance in drug development. The capping agent can influence cellular uptake and subsequent biological responses.
Conclusion
This compound emerges as a versatile and effective capping agent for nanoparticle synthesis. It offers a good compromise between particle size control and stability, with the added benefit of a hydroxyl group for straightforward functionalization. While thioglycolic acid may be preferred for achieving the smallest particle sizes and mercaptosuccinic acid for maximum stability, this compound's balanced properties make it an excellent candidate for a wide range of applications, particularly in the development of functionalized nanoparticles for biomedical use. The choice of the optimal capping agent will ultimately depend on the specific requirements of the intended application, and this guide provides the necessary data and protocols to make an informed decision.
A Comparative Guide to the Self-Assembly of Alkanethiols: The Influence of Chain Length on Monolayer Performance
For researchers, scientists, and drug development professionals, the ability to precisely control surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates offer a robust and versatile platform for engineering surfaces with tailored functionalities. A critical parameter governing the quality and performance of these monolayers is the length of the alkane chain. This guide provides an objective comparison of the performance of different chain length thiols for self-assembly, supported by experimental data, to aid in the selection of the most appropriate molecule for your application.
The formation of a well-ordered SAM is a dynamic process influenced by the interplay between the sulfur-gold bond, van der Waals interactions between adjacent alkyl chains, and the mobility of the thiol molecules on the surface. The length of the alkyl chain plays a pivotal role in dictating the strength of these interactions and, consequently, the final characteristics of the monolayer.
The Impact of Chain Length on SAM Properties
Longer alkanethiol chains generally lead to the formation of more crystalline, densely packed, and well-ordered monolayers. This is attributed to the increased van der Waals forces between the longer alkyl chains, which provide the thermodynamic driving force for the molecules to arrange in a closely packed, all-trans configuration.[1][2] In contrast, shorter chain thiols exhibit higher mobility on the surface, which can lead to faster initial adsorption rates. However, the weaker inter-chain interactions result in monolayers that are typically less ordered and may contain more defects.[1][3]
This difference in packing density and order directly translates to variations in key surface properties such as wettability, thickness, and surface roughness.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key quantitative data for SAMs formed from alkanethiols of varying chain lengths on gold substrates.
| Thiol (n = number of carbons) | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Ethanethiol (n=2) | ~0.46 | - | 1.4 |
| Propanethiol (n=3) | - | - | - |
| Pentanethiol (n=5) | 0.38 | - | - |
| Hexanethiol (n=6) | - | - | - |
| Octanethiol (n=8) | 0.74 | - | - |
| Undecanethiol (n=11) | 1.81 | ~114 | 0.5 |
| Dodecanethiol (n=12) | 1.25 | - | - |
| Hexadecanethiol (n=16) | - | ~115 | 0.3 |
| Octadecanethiol (n=18) | 2.03 | - | - |
Note: The data presented is a compilation from multiple sources and may vary depending on the specific experimental conditions. The film thicknesses were primarily determined by ellipsometry, assuming a refractive index of approximately 1.5.[4] Surface roughness was determined by Atomic Force Microscopy (AFM).[1]
Experimental Protocols
Reproducible formation and characterization of high-quality SAMs are crucial for reliable experimental outcomes. The following sections provide detailed methodologies for the key experiments cited in this guide.
Self-Assembled Monolayer (SAM) Preparation
This protocol outlines the standard procedure for the formation of alkanethiol SAMs on gold substrates from a solution phase.[5][6]
-
Substrate Preparation:
-
Use gold-coated substrates, typically with a titanium or chromium adhesion layer.
-
Clean the substrates immediately prior to use. A common and effective method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the cleaned substrates thoroughly with deionized water and then with ethanol (B145695).
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution. Handle the substrates with clean tweezers to avoid contamination.
-
To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen and seal it.[6]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[5]
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
For robust, simple alkanethiols, a brief sonication (1-3 minutes) in fresh ethanol can help to remove physisorbed molecules.[5]
-
Dry the SAM-coated substrates under a stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish, until further characterization or use.[5]
-
Contact Angle Goniometry
Contact angle measurements are used to determine the wettability of the SAM surface, which is a direct indicator of the surface energy and the orientation of the terminal functional groups.
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is placed on a vibration-free table.
-
-
Measurement Procedure (Sessile Drop Method):
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to analyze the image and calculate the contact angle.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness and refractive index of thin films.
-
Instrument Setup:
-
Use a spectroscopic ellipsometer.
-
Perform a calibration of the instrument using a reference sample (e.g., a silicon wafer with a known oxide layer thickness).
-
-
Measurement Procedure:
-
First, measure the optical properties (Ψ and Δ) of the bare gold substrate. This serves as the reference.
-
After SAM formation, measure the optical properties of the SAM-coated substrate at the same angle of incidence (typically 60-70°).[7]
-
Model the collected data using appropriate software. A common approach is to use a Cauchy model to represent the SAM layer.[8]
-
Assuming a refractive index for the alkanethiol monolayer (typically around 1.5), the thickness of the film can be accurately determined.[4][8]
-
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the SAM surface, allowing for the visualization of molecular packing, domains, and defects.
-
Instrument Setup:
-
Use an AFM system equipped with a high-resolution scanner and a vibration isolation table.
-
Select a sharp AFM tip appropriate for imaging soft matter. Silicon nitride or silicon tips with a nominal radius of less than 10 nm are recommended.[9]
-
-
Imaging Procedure (Tapping Mode):
-
Mount the SAM-coated substrate on the AFM sample stage.
-
Engage the tip onto the surface in tapping mode (also known as AC mode). This minimizes lateral forces and reduces the risk of damaging the monolayer.[9]
-
Optimize the imaging parameters, including the setpoint (typically 80-95% of the free air amplitude), scan rate (0.5-1.0 Hz), and scan size.[9]
-
Begin with a larger scan size (e.g., 1x1 µm) to get an overview of the surface and then zoom in to smaller areas for high-resolution imaging.
-
Collect both height and phase images. Phase images can often reveal more detailed information about the surface composition and properties.
-
Visualizing the Self-Assembly Process and its Influencing Factors
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Figure 1. Relationship between alkanethiol chain length and SAM quality.
Figure 2. Experimental workflow for SAM preparation and characterization.
Conclusion
The choice of alkanethiol chain length is a critical design parameter in the fabrication of self-assembled monolayers. Longer chains generally yield more ordered, stable, and hydrophobic surfaces, while shorter chains can offer faster initial assembly kinetics. By understanding the relationship between chain length and the resulting monolayer properties, and by employing standardized experimental protocols, researchers can effectively engineer surfaces with the desired characteristics for a wide range of applications, from biosensing and drug delivery to fundamental studies of interfacial phenomena.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. researchgate.net [researchgate.net]
- 4. robertfcook.org [robertfcook.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. qd-uki.co.uk [qd-uki.co.uk]
- 9. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Analysis of 3-Mercaptopropanol and Alternative Antioxidants in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of all components within a pharmaceutical formulation is paramount to guaranteeing the final product's safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the stability of 3-Mercaptopropanol, a versatile thiol-containing compound, with common alternative antioxidants: N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following analysis is based on established forced degradation protocols to simulate various stress conditions that a formulation might encounter.
The inherent reactivity of the thiol group in this compound, while beneficial for its function as a reducing agent and antioxidant, also makes it susceptible to degradation, primarily through oxidation. Understanding its stability profile in comparison to other widely used antioxidants is crucial for informed formulation development.
Comparative Stability Data
The stability of this compound and its alternatives was assessed under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress. The percentage of the remaining active substance after a defined period was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Stress Condition | This compound (% Remaining) | N-acetylcysteine (NAC) (% Remaining) | Ascorbic Acid (% Remaining) | Butylated Hydroxytoluene (BHT) (% Remaining) | Primary Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | ~90% (Estimated)[1] | ~85%[2] | ~75% | ~98% | Hydrolysis of functional groups |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | ~70% (Estimated)[1] | ~77%[2] | ~40% | ~95% | Accelerated oxidation and hydrolysis |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~50% (Estimated)[1] | ~94% (after 3h)[2] | ~10% | ~80% | Disulfide dimers, sulfoxides, quinones |
| Thermal Degradation (80°C, 48h, in solution) | ~85% (Estimated)[1] | >90% (at 25°C for 3 days)[2] | ~50% | ~99% (up to 400 K) | Various thermal decomposition products |
| Photolytic Degradation (ICH Q1B, 24h) | ~95% (Estimated)[1] | Stable | ~60% | Stable | Photo-oxidation products |
Experimental Protocols
A detailed methodology for the forced degradation studies and the subsequent analysis is provided below.
Forced Degradation Protocol
Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and each alternative antioxidant in a suitable solvent (e.g., deoxygenated water or methanol).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and, if necessary, quench the reaction (e.g., with sodium bisulfite) before dilution.
-
Thermal Degradation: Prepare a solution of the test substance in a suitable solvent (e.g., water or a relevant buffer). Incubate the solution at 80°C for 48 hours, protected from light. At specified time points, withdraw a sample for analysis.
-
Photolytic Degradation: Expose a solution of the test substance to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be shielded from light (e.g., with aluminum foil) and kept under the same temperature conditions. Analyze both samples after the exposure period.
References
Navigating Thiol Cross-Reactivity in Biological Assays: A Comparative Guide to 3-Mercaptopropanol and its Alternatives
For researchers, scientists, and drug development professionals, the presence of small molecule thiols in biological assays can be a double-edged sword. While often essential as reducing agents to maintain protein integrity, their inherent reactivity can lead to significant cross-reactivity and interference, confounding experimental results. This guide provides a comparative analysis of 3-Mercaptopropanol and its common alternatives, offering insights into their potential for cross-reactivity and providing detailed experimental protocols to assess and mitigate such interference.
At the heart of their utility and their potential for interference lies the thiol group (-SH). The reactivity of this group is highly dependent on its protonation state, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding environment. When deprotonated to the thiolate anion (-S⁻), its nucleophilicity increases, making it more prone to react with various molecules in an assay, including electrophilic compounds, metal ions, and even the assay's target molecules or detection reagents. This can lead to false positives, false negatives, or a general decrease in assay sensitivity and specificity.
Comparative Analysis of Common Thiol-Based Reducing Agents
To aid in the selection of the most appropriate reducing agent for a given biological assay, the following table summarizes the key physicochemical properties of this compound, Dithiothreitol (DTT), and 2-Mercaptoethanol (BME). A higher pKa indicates that the thiol group will be protonated over a wider pH range, potentially reducing its cross-reactivity at neutral pH. The redox potential is a measure of a compound's ability to donate electrons; a more negative redox potential indicates a stronger reducing agent.
| Feature | This compound | Dithiothreitol (DTT) | 2-Mercaptoethanol (BME) |
| Predicted Thiol pKa | 10.05 | 9.2, 10.1 | 9.643 |
| Redox Potential (at pH 7) | Data not available | -0.33 V[1][2][3][4][5][6][7] | -0.26 V[8][9][10] |
| Molecular Weight | 92.16 g/mol | 154.25 g/mol | 78.13 g/mol |
| Key Characteristics | Monothiol; less odor than BME. | Dithiol; forms a stable six-membered ring upon oxidation, making it a very effective reducing agent.[1][2][3] | Monothiol; volatile with a strong, unpleasant odor. |
Potential Mechanisms of Thiol Interference in Biological Assays
The cross-reactivity of thiol-containing compounds like this compound can manifest through several mechanisms in common biological assays. Understanding these potential interactions is crucial for troubleshooting and assay development.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISAs, thiols can interfere at multiple steps:
-
Antibody Denaturation: By reducing essential disulfide bonds that maintain the three-dimensional structure of antibodies, thiols can diminish their antigen-binding capacity.
-
Enzyme Conjugate Inhibition: Horseradish peroxidase (HRP) and alkaline phosphatase (AP), commonly used enzyme conjugates in ELISAs, can be inhibited by reducing agents.
-
Direct Reaction with Substrates: Some thiol compounds may directly react with the chromogenic or chemiluminescent substrates used for detection, leading to a false signal or signal quenching.
Enzymatic Assays
The impact of thiols on enzymatic assays is highly dependent on the specific enzyme and its mechanism:
-
Enzyme Inhibition: Thiols can directly inhibit enzyme activity by reducing critical disulfide bonds within the enzyme or by chelating essential metal cofactors.
-
Reaction with Substrates or Products: Similar to ELISAs, thiols can react with the assay's substrates or products, leading to inaccurate measurements of enzyme activity.
The following diagram illustrates a simplified workflow for assessing the potential interference of a thiol compound in a typical biological assay.
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. interchim.fr [interchim.fr]
- 7. Dithiothreitol | 7634-42-6 | Benchchem [benchchem.com]
- 8. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 9. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 10. MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
Benchmarking 3-Mercaptopropanol Against Other Hydrophilic Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The linker's properties, particularly its hydrophilicity, can significantly influence the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. While polyethylene (B3416737) glycol (PEG) has long been the gold standard for hydrophilic linkers, there is growing interest in smaller, simpler alternatives like 3-Mercaptopropanol. This guide provides an objective comparison of this compound with other common hydrophilic linkers, supported by available data and detailed experimental protocols.
Introduction to Hydrophilic Linkers
Hydrophilic linkers are indispensable tools in bioconjugation, primarily tasked with mitigating the hydrophobicity of many potent payloads and improving the overall physicochemical properties of the resulting conjugate. The incorporation of a hydrophilic linker can lead to several benefits:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can cause aggregation of bioconjugates, which can compromise their efficacy and safety. Hydrophilic linkers create a hydration shell around the conjugate, improving its solubility and preventing aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation at the target site.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, hydrophilic linkers allow for the attachment of a greater number of drug molecules to an antibody without causing solubility and aggregation issues.[1]
This compound as a Hydrophilic Linker
This compound (3-MPOH) is a small, bifunctional molecule containing a thiol group for conjugation and a hydroxyl group that imparts hydrophilicity. Its simple structure offers potential advantages, including ease of synthesis and incorporation into more complex linker designs, and potentially reduced immunogenicity compared to larger polymeric linkers like PEG.
Comparative Data of Hydrophilic Linker Performance
The selection of a hydrophilic linker has a direct impact on the performance of a bioconjugate. The following tables summarize key performance parameters for this compound in comparison to other commonly used hydrophilic linkers. Note: Direct quantitative comparisons for this compound are limited in publicly available literature; therefore, some parameters are inferred based on its chemical properties and data from similar short-chain hydrophilic linkers.
Table 1: Physicochemical Properties of Hydrophilic Linkers
| Property | This compound | Short-Chain PEG (e.g., PEG4) | Sulfonate-Containing Linker | Glycine-Serine (GS) Peptide Linker |
| Molecular Weight | 92.16 g/mol | ~200-400 g/mol | Variable | Variable |
| Structure | HS-(CH₂)₃-OH | HS-(CH₂CH₂O)n-X | Contains SO₃⁻ group(s) | Repetitive Gly-Ser units |
| Source of Hydrophilicity | Terminal hydroxyl group | Ether oxygens in the backbone | Charged sulfonate group | Polar side chains and backbone |
| Flexibility | High | High | Moderate | High |
Table 2: Performance Characteristics of Bioconjugates with Different Hydrophilic Linkers
| Performance Parameter | This compound (Inferred) | Short-Chain PEG | Sulfonate-Containing Linker | Glycine-Serine (GS) Peptide Linker |
| Conjugation Efficiency | High (for thiol-reactive chemistries) | High (for corresponding reactive groups) | High | High (for standard peptide coupling) |
| Stability of Conjugate | High (stable thioether bond) | High (stable linkage chemistry dependent) | High | Variable (susceptible to proteolysis) |
| Impact on Solubility | Moderate increase | Significant increase | High increase | Moderate to high increase |
| Potential for Immunogenicity | Low | Low to moderate (anti-PEG antibodies exist) | Low | Low |
| In Vivo Half-Life | Likely shorter than PEGylated conjugates | Can be tuned by PEG length | Generally improved | Can be tuned by sequence and length |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of linker performance.
Protocol 1: Thiol-Maleimide Conjugation of a Hydrophilic Linker to an Antibody
Objective: To conjugate a maleimide-activated payload to the reduced disulfide bonds of an antibody using different hydrophilic linkers for comparative analysis.
Materials:
-
Antibody (e.g., IgG1) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated payload
-
This compound-derived linker with a maleimide-reactive group
-
PEG-based linker with a maleimide-reactive group
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Methodology:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.0.
-
-
Conjugation:
-
Immediately after reduction, add the maleimide-activated payload linked with either this compound or a PEG-based linker to the reduced antibody solution at a 5-fold molar excess.
-
Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using a size-exclusion chromatography column to remove unreacted linker-payload and quenching agent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Protocol 2: Assessment of Conjugate Stability
Objective: To evaluate the stability of the linker-payload conjugation in human plasma.
Materials:
-
Purified ADCs with different hydrophilic linkers
-
Human plasma
-
Enzyme-linked immunosorbent assay (ELISA) reagents for total antibody and conjugated antibody
Methodology:
-
Incubation:
-
Incubate the purified ADCs in human plasma at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Analysis:
-
At each time point, analyze the samples using two separate ELISAs:
-
An ELISA to measure the concentration of total antibody.
-
An ELISA that specifically detects the conjugated payload to measure the concentration of intact ADC.
-
-
The rate of decrease in the concentration of intact ADC relative to the total antibody concentration indicates the instability of the linker.
-
Protocol 3: Determination of Protein Surface Hydrophobicity
Objective: To quantify the change in surface hydrophobicity of a protein after conjugation with different hydrophilic linkers.
Materials:
-
Native protein and protein conjugates
-
Fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS)
-
Phosphate (B84403) buffer (pH 7.0)
-
Fluorometer
Methodology:
-
Sample Preparation:
-
Prepare serial dilutions of the native protein and each protein conjugate in phosphate buffer.
-
-
ANS Binding:
-
Add a fixed concentration of ANS to each protein dilution.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the protein concentration for each sample.
-
The initial slope of the curve is proportional to the protein's surface hydrophobicity. A lower slope for the conjugate compared to the native protein indicates an increase in hydrophilicity.[2]
-
Visualizations
Experimental Workflow for ADC Generation and Comparison
Caption: Workflow for comparing ADCs with different linkers.
Generic ADC Mechanism of Action and Signaling Pathway
Caption: ADC mechanism of action and downstream signaling.
References
Safety Operating Guide
Proper Disposal of 3-Mercaptopropanol: A Procedural Guide for Laboratory Professionals
Introduction: 3-Mercaptopropanol is a versatile reagent in organic synthesis, valued for its bifunctional nature. However, its potent, unpleasant odor and significant health hazards, including toxicity upon ingestion or skin contact, necessitate stringent handling and disposal protocols.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: All handling and disposal operations involving this compound must be conducted within a properly functioning chemical fume hood to prevent the inhalation of its malodorous and toxic vapors.[5][6]
-
Secondary Containment: When transporting waste containers, utilize a secondary container to mitigate the risk of spills and odor release.[5][7]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound involves chemical neutralization through oxidation, followed by collection and disposal as hazardous waste. Direct disposal of untreated this compound is not permissible.
1. Waste Collection and Segregation:
-
Unused Product: Unused or surplus this compound must be treated as hazardous waste.[5] It should remain in its original, tightly sealed container and be clearly labeled.
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4] To minimize odor, it is advisable to place these items in a plastic bag before adding them to the main waste container.[6]
-
Aqueous and Solvent Waste: Solutions containing this compound should be segregated into halogenated or non-halogenated waste streams, as appropriate for your institution's waste management program. Do not mix incompatible chemicals.
2. Chemical Neutralization Protocol:
Small quantities of this compound can be neutralized by oxidation with sodium hypochlorite (B82951) (bleach) to convert the volatile thiol into a less odorous and less hazardous sulfonic acid.[5][8] This procedure must be performed in a fume hood.
Experimental Protocol:
-
Prepare the Oxidizing Solution: In a suitably sized flask or beaker, prepare a solution of sodium hypochlorite. Commercial laundry bleach (typically 5.25% sodium hypochlorite) can be used.[8] For general cleaning of glassware, a 1:1 mixture of bleach and water is often effective.[6] For neutralizing bulk waste, a more concentrated solution may be required.
-
Cool the Solution: The reaction between thiols and bleach can be exothermic.[5] It is advisable to cool the bleach solution in an ice bath before proceeding.
-
Add this compound: Slowly, and with constant stirring, add the this compound waste dropwise to the cooled bleach solution.[5] The slow addition helps to control the reaction rate and temperature.
-
Monitor the Reaction: Continue stirring the mixture for at least two hours to ensure the reaction goes to completion.[8] The strong odor of the mercaptan should dissipate significantly.
-
Final Disposal: The resulting neutralized solution, while less hazardous, must still be collected and disposed of as hazardous chemical waste.[5][8] Transfer the solution to a properly labeled hazardous waste container.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, such as ethanol (B145695) or acetone.[9]
-
The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.[8][9]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[9]
4. Spill Management:
In the event of a spill, immediate action is required:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure maximum ventilation, preferably within a fume hood.[10]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent, to contain the liquid spill.[10]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][10]
-
Decontaminate the Area: The spill area should be decontaminated with a bleach solution to neutralize any residual mercaptan.[10]
Data Presentation: Chemical Neutralization Parameters
The following table summarizes key quantitative data for the chemical treatment of thiols using sodium hypochlorite.
| Reagent/Parameter | Guideline | Citation(s) |
| Oxidizing Agent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [5][8] |
| Recommended Ratio | For 0.1 mol of thiol, use 500 mL of 5.25% sodium hypochlorite (a 25% excess). | [8] |
| Alternative Oxidant | For 0.1 mol of thiol, 42 g of 65% calcium hypochlorite in 200 mL of water may be used. | [8] |
| Reaction Conditions | Add thiol dropwise to a stirred, cooled bleach solution in a fume hood. | [5][8] |
| Reaction Time | Stir for a minimum of 2 hours. | [8] |
| Final Disposal | The neutralized solution must be disposed of as hazardous aqueous waste. | [5][8] |
Note: These are general guidelines. The exact quantities may need to be adjusted based on the concentration of the this compound waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Mandatory Visualization: Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-Mercapto-1-propanol | 19721-22-3 | TCI AMERICA [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C3H8OS | CID 88211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 3-Mercaptopropanol
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-Mercaptopropanol, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires specific PPE to minimize exposure and prevent injury. The primary hazards are summarized below, followed by the mandatory PPE for handling this substance.
| Hazard | GHS Classification | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] |
Table 1: Hazard Summary for this compound
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can be toxic upon absorption.[6] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Work in a certified chemical fume hood. | Minimizes the inhalation of harmful vapors.[5] |
Table 2: Personal Protective Equipment for this compound
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted in a well-ventilated chemical fume hood.[5] The following protocol outlines the safe handling procedure from preparation to post-handling cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Table 3: First Aid Measures for this compound Exposure
For spills, the following procedures should be followed:
-
Small Spills (inside a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite (B1170534) or sand.[5]
-
Carefully scoop the absorbent material into a sealed container for hazardous waste disposal.[5]
-
Decontaminate the area with a bleach solution.[5]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If flammable, eliminate all ignition sources.
-
Close the laboratory doors to contain the vapors and contact your institution's emergency response team.[5]
-
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.
Caption: A workflow for the decontamination and disposal of this compound and associated waste.
Detailed Disposal Procedures:
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled, and sealed container.[5] Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Solid Waste: Contaminated solid waste, such as gloves and paper towels, should be placed in a sealed plastic bag and then into a labeled hazardous waste container.[5]
-
Decontamination of Glassware: All glassware that has come into contact with this compound should be immediately rinsed with a bleach solution within the fume hood.[5] For thorough decontamination, soak the glassware in a 1:1 bleach and water solution overnight.[1][4]
-
Final Disposal: All thiol-containing waste must be disposed of as hazardous waste through your institution's environmental health and safety office.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
